molecular formula C20H34O3 B1229419 12(r)-Hydroxy-5,8,14-eicosatrienoic acid

12(r)-Hydroxy-5,8,14-eicosatrienoic acid

Cat. No.: B1229419
M. Wt: 322.5 g/mol
InChI Key: RFAKHEWADWLSJX-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12(R)-Hydroxy-5,8,14-eicosatrienoic acid [12(R)-HETrE] is a bioactive eicosanoid derived from arachidonic acid, noted for its potent pro-inflammatory properties in mammalian skin. A biosynthetic pathway for this compound has been identified as active in mouse skin microsomes . Research demonstrates that 12(R)-HETrE possesses potent proinflammatory activities at picomolar concentrations, including vasodilation, increased vascular permeability, neutrophil chemotaxis, and angiogenesis . A key research application for this compound is the study of delayed-type hypersensitivity (DTH) reactions. Studies in guinea pig models have shown that 12(R)-HETrE can significantly enhance the expression of DTH at very low doses (femtogram to picogram ranges), suggesting a specific role in modulating this type of cell-mediated immune response . The activity of this eicosanoid is highly stereospecific. Its stereoisomer, 12(S)-HETrE, does not exhibit the same enhancing effect on DTH and has been shown to act as an antagonist, blocking the inflammatory activity of the R-isomer when co-administered . This makes 12(R)-HETrE a critical tool for investigating the nuanced mechanisms of inflammatory skin diseases and immune responses. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H34O3

Molecular Weight

322.5 g/mol

IUPAC Name

(12R)-12-hydroxyicosa-5,8,14-trienoic acid

InChI

InChI=1S/C20H34O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h7-11,13,19,21H,2-6,12,14-18H2,1H3,(H,22,23)/t19-/m0/s1

InChI Key

RFAKHEWADWLSJX-IBGZPJMESA-N

Isomeric SMILES

CCCCCC=CC[C@@H](CCC=CCC=CCCCC(=O)O)O

Canonical SMILES

CCCCCC=CCC(CCC=CCC=CCCCC(=O)O)O

Synonyms

12(R)DH-HETE
12-hydroxy-5,8,14-eicosatrienoic acid
12-hydroxy-5,8,14-eicosatrienoic acid, (S-(Z,Z,Z))-isomer
12-hydroxy-5,8,14-eicosatrienoic acid, (Z,Z,Z)-isome

Origin of Product

United States

Biosynthesis and Enzymatic Pathways of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid

Precursor Substrates for 12(R)-HETE Generation

The formation of 12(R)-HETE is contingent on the availability of specific 20-carbon polyunsaturated fatty acid precursors within the cell. These substrates are typically released from membrane phospholipids (B1166683) by the action of phospholipase A2.

Arachidonic Acid as a Primary Substrate

Arachidonic acid (AA) stands as the principal and most well-documented precursor for the biosynthesis of 12(R)-HETE. wikipedia.orgmedlineplus.gov This 20-carbon omega-6 fatty acid is a ubiquitous component of cellular membranes and serves as a substrate for various oxygenating enzymes. The conversion of arachidonic acid to 12(R)-HETE is a key step in the generation of this specific bioactive lipid. Two primary enzymatic systems are known to catalyze this conversion: lipoxygenases and cytochrome P450 enzymes. wikipedia.org The lipoxygenase pathway, specifically involving 12R-lipoxygenase, is a highly stereospecific route, whereas cytochrome P450 enzymes can produce a racemic mixture of 12(S)-HETE and 12(R)-HETE, often with a predominance of the R-enantiomer. wikipedia.org

Other Polyunsaturated Fatty Acid Precursors

While arachidonic acid is the primary substrate for 12(R)-HETE production, lipoxygenases as a family of enzymes can metabolize a range of polyunsaturated fatty acids (PUFAs). nih.govnih.gov These include other common dietary fatty acids such as linoleic acid (LA), eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA). nih.gov For instance, some lipoxygenases can convert EPA to 12-hydroxyeicosapentaenoic acid (12-HEPE). nih.gov However, the specificity of 12R-lipoxygenase (12R-LOX) for these alternative PUFAs and their subsequent conversion to 12(R)-hydroxy derivatives is less well-characterized compared to its pronounced activity on arachidonic acid. Research on porcine 12-lipoxygenase has indicated a high affinity for linoleic acid, even greater than for arachidonic acid. mdpi.com It is important to note that the primary product of arachidonic acid metabolism by 12R-LOX is specifically 12(R)-HETE.

Enzymatic Pathways Leading to 12(R)-HETE Formation

The synthesis of 12(R)-HETE is a multi-step process governed by specific enzymes that ensure the correct stereochemical configuration of the final product. The initial step involves the introduction of a hydroperoxy group, which is subsequently reduced to a hydroxyl group.

Role of Specific Lipoxygenases

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids. mdpi.com The specificity of these enzymes dictates the position and stereochemistry of the resulting hydroperoxy fatty acid.

The key enzyme responsible for the stereospecific synthesis of 12(R)-HETE is 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene. medlineplus.gov This enzyme exhibits a high degree of regio- and stereospecificity. 12R-LOX catalyzes the insertion of molecular oxygen at the carbon-12 position of arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). medlineplus.gov This intermediate is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable 12(R)-HETE. wikipedia.org The stereocontrol of lipoxygenases, which determines whether an 'R' or 'S' enantiomer is produced, has been linked to a single amino acid residue within the enzyme's catalytic domain. In R-lipoxygenases, a glycine residue is conserved at a specific position, which promotes oxygenation at the proximal end of the reactive pentadiene system of the fatty acid, resulting in R stereochemistry. gsartor.org

In contrast to 12R-LOX, 12S-lipoxygenase (12S-LOX), encoded by the ALOX12 gene, produces the 12(S)-HETE enantiomer from arachidonic acid. wikipedia.org These two enzymes and their products represent distinct pathways. The question of whether 12(R)-HETE can be formed through the interconversion of the more common 12(S)-HETE has been a subject of investigation. One proposed pathway involves the oxidation of 12(S)-HETE to an intermediate, 12-oxo-5,8,10,14-eicosatetraenoic acid (12-oxo-ETE), followed by stereospecific reduction to 12(R)-HETE. However, studies utilizing deuterium-labeled arachidonic acid in psoriatic scales, a tissue with high levels of 12(R)-HETE, have shown that the deuterium (B1214612) at the C-12 position is retained during the formation of 12(R)-HETE. This finding indicates that 12(R)-HETE is synthesized directly and not via a 12-keto intermediate from 12(S)-HETE in this context.

While a direct, physiologically significant interconversion pathway appears unlikely to be a major source of 12(R)-HETE, it is noteworthy that an enzyme, 12-hydroxyeicosanoid dehydrogenase, can oxidize both 12(S)-HETE and 12(R)-HETE to 12-oxo-ETE. nih.gov The subsequent reduction of this 12-oxo-ETE can yield a mixture of 12(R)- and 12(S)-hydroxy derivatives. nih.gov However, the primary route for the biosynthesis of 12(R)-HETE remains the direct, stereospecific oxygenation of arachidonic acid by 12R-LOX.

Contributions of Cytochrome P450 (CYP) Enzymes

Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of arachidonic acid, leading to the formation of various eicosanoids, including 12-hydroxyeicosatetraenoic acid (12-HETE). nih.govwikipedia.orgnih.gov These enzymes are a diverse group of heme-containing monooxygenases that catalyze the introduction of an oxygen atom into their substrates.

Several CYP isoforms have been implicated in the synthesis of 12-HETE. While many CYPs can metabolize arachidonic acid, specific isoforms are more prominent in certain tissues and contribute to the formation of 12(R)-HETE.

CYP4B1: This isoform is notably expressed in the corneal epithelium and is a major contributor to the production of 12(R)-HETE in this tissue. frontiersin.org Its expression can be induced by factors such as retinoic acid.

CYP1A1 and CYP1B1: These isoforms, found in cardiac tissue, are capable of producing mid-chain HETEs, including 12-HETE. nih.gov

The following table summarizes the key CYP isoforms involved in 12(R)-HETE synthesis and their notable tissue expression.

CYP IsoformNotable Tissue ExpressionRole in 12(R)-HETE Synthesis
CYP4B1 Corneal epithelium, LungMajor producer in the cornea
CYP1A1 Heart, LiverFormation of mid-chain HETEs
CYP1B1 Heart (coronary blood vessels, cardiac myocytes), Corneal epitheliumFormation of mid-chain HETEs

A key feature of CYP-mediated arachidonic acid oxygenation is its stereoselectivity. While not exclusively producing one enantiomer, these enzymes typically yield a mixture of R and S HETE enantiomers, with the R enantiomer, particularly 12(R)-HETE, often predominating. nih.govnih.gov This preference for the R configuration is a distinguishing characteristic of the CYP pathway compared to the lipoxygenase pathway, which generally produces the S enantiomer. The precise ratio of R to S enantiomers can vary depending on the specific CYP isoform and the tissue microenvironment.

Cellular and Subcellular Localization of 12(R)-HETE Synthetic Machinery

The synthesis of 12(R)-HETE is compartmentalized within specific cells and subcellular locations, which is critical for its localized signaling functions.

Tissue-Specific Expression of 12(R)-HETE Forming Enzymes (e.g., skin, cornea, kidney, liver)

The enzymes responsible for 12(R)-HETE production exhibit distinct tissue-specific expression patterns.

Skin: The skin, particularly the epidermis, is a primary site of 12(R)-HETE synthesis. This is largely attributed to the high expression of the enzyme 12R-lipoxygenase (ALOX12B). wikipedia.orgwikipedia.orgbiorxiv.orgpnas.org

Cornea: The corneal epithelium is another prominent location for 12(R)-HETE formation, primarily mediated by CYP enzymes, most notably CYP4B1. wikipedia.orgnih.gov

Kidney and Liver: While liver microsomes are known to be involved in the P450-catalyzed synthesis of 12(R)-HETE, the specific contributions of the kidney to 12(R)-HETE production are less well-defined, though various CYP4A and CYP4F isoforms are expressed in these organs. frontiersin.orgnih.govpnas.org

Heart: As mentioned previously, CYP1A1 and CYP1B1 are expressed in the heart and can contribute to 12-HETE formation. nih.gov

Tonsils: The 12R-lipoxygenase has also been detected in the squamous epithelial cells of human tonsils. nih.gov

The table below provides a summary of the tissue-specific expression of the key enzymes involved in 12(R)-HETE synthesis.

TissuePrimary Enzyme(s)
Skin (Epidermis) 12R-lipoxygenase (ALOX12B)
Cornea (Epithelium) Cytochrome P450 (CYP4B1)
Liver Cytochrome P450 (various isoforms)
Heart Cytochrome P450 (CYP1A1, CYP1B1)
Tonsils 12R-lipoxygenase (ALOX12B)

Intracellular Compartmentation of Biosynthesis

The subcellular localization of the synthetic machinery for 12(R)-HETE is crucial for regulating its access to arachidonic acid substrate and its subsequent release to interact with its targets.

Microsomes: The CYP-dependent synthesis of 12(R)-HETE in the corneal epithelium occurs in the microsomes, which are vesicles derived from the endoplasmic reticulum. nih.gov This localization is consistent with the membrane-bound nature of cytochrome P450 enzymes.

Cytoplasm: In contrast, 12R-lipoxygenase (ALOX12B) has been immunolocalized to the cytoplasm of keratinocytes and the squamous epithelial cells of tonsils. nih.govnih.gov This cytosolic localization suggests that it can act on arachidonic acid released from intracellular stores. There is also evidence suggesting that under certain conditions, lipoxygenases can associate with insoluble cellular proteins. nih.gov

Mitochondria: Some studies have indicated that certain phospholipase A2 isoforms, which release arachidonic acid, are localized to mitochondria, and the subsequent metabolism of this arachidonic acid can lead to the local production of eicosanoids like 12-HETE. nih.gov

Regulation of 12(R)-HETE Biosynthesis

The cellular synthesis of 12(R)-HETE is a tightly regulated process, primarily revolving around the activity and expression of the key enzyme 12R-lipoxygenase (12R-LOX), which is encoded by the ALOX12B gene nih.gov. While cytochrome P450 enzymes can also produce 12(R)-HETE, 12R-LOX is responsible for the stereospecific synthesis of the R-enantiomer in tissues like the skin nih.govpnas.org. This regulation occurs at the transcriptional and post-translational levels and is further influenced by a variety of external signals and cellular conditions.

Transcriptional and Post-Translational Control of Key Enzymes

The expression and subsequent activity of 12R-LOX are critical determinants of 12(R)-HETE production. These processes are controlled by intricate molecular mechanisms.

Transcriptional Control: The synthesis of the 12R-LOX enzyme begins with the transcription of its gene, a process governed by various transcription factors. The regulation of the human 12-lipoxygenase gene involves the transcription factor NF-kappa B (NF-κB) nih.gov. Studies have shown that a negative regulatory region containing an NF-κB motif exists in the gene's promoter, suggesting that NF-κB heterodimers (such as p50/p65 and p50/c-Rel) can control the overexpression of the enzyme nih.gov.

Translational Control: Beyond transcription, the amount of 12-LOX protein can also be regulated at the translational level. A long non-coding RNA (lncRNA) known as ALOX12-AS1, which is transcribed from the opposite strand of the ALOX12 gene, can interfere with protein production nih.gov. This lncRNA can bind to the ALOX12 messenger RNA (mRNA), creating a duplex that leads to translational downregulation, reducing the amount of ALOX12 protein without altering the mRNA level nih.gov.

Post-Translational Control: After the enzyme is synthesized, its activity can be modulated by post-translational mechanisms. The activity of lipoxygenases is often dependent on factors like the presence of cofactors or specific cellular localization. For many lipoxygenases, calcium (Ca2+) is a crucial element required for the enzyme to move to the appropriate cellular membrane and become active.

Table 1: Mechanisms Controlling 12R-Lipoxygenase

Regulatory LevelControlling FactorEffect on 12R-LOX
TranscriptionalNF-kappa B (NF-κB)Controls gene over-expression nih.gov
TranslationalALOX12-AS1 (lncRNA)Reduces protein synthesis via translational interference nih.gov
Post-TranslationalCalcium (Ca2+)Required for enzyme translocation and activation

Modulation by Cellular Signals and Environmental Cues

The biosynthesis of 12(R)-HETE is highly sensitive to the cellular microenvironment. Various signals, including inflammatory mediators and metabolic stressors, can significantly alter its production rate.

Cytokines: Pro-inflammatory cytokines are potent inducers of the 12-lipoxygenase pathway. In vascular smooth muscle cells, cytokines such as Interleukin-1 (IL-1), Interleukin-4 (IL-4), and Interleukin-8 (IL-8) have been shown to significantly increase 12-HETE levels by inducing the mRNA and protein expression of 12-LOX ahajournals.org. In pancreatic beta cells, cytokines like Tumor Necrosis Factor-alpha (TNF-α) and IL-1β can reduce insulin (B600854) secretion through a 12-lipoxygenase-dependent mechanism wikipedia.org. Furthermore, 12-HETE itself can amplify inflammation by promoting the expression of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6) in adipocytes, creating a potential positive feedback loop nih.gov.

Oxidative Stress: Conditions of oxidative stress, marked by an excess of reactive oxygen species (ROS), are closely linked with increased 12-LOX activity nih.govnih.gov. 12-HETE has been implicated in several pathologies related to oxidative stress nih.gov. The 12-LOX pathway can be activated by oxidative stress and, in turn, contribute to it. For example, 12-HETE can activate the NADPH oxidase (NOX) system, a major source of cellular ROS, thereby propagating a state of oxidative stress tandfonline.comtandfonline.com. This cycle is particularly relevant in the context of diabetic complications tandfonline.comtandfonline.com.

Hyperglycemia: Elevated glucose levels, a hallmark of diabetes, can directly stimulate the production of 12-HETE. High glucose has been shown to increase 12-HETE synthesis in vascular endothelial and smooth muscle cells tandfonline.comdiabetesjournals.org. This increase is associated with the upregulation of vascular endothelial growth factor (VEGF), a key factor in angiogenesis tandfonline.comdiabetesjournals.org. In patients with proliferative diabetic retinopathy, 12-HETE levels are significantly higher in vitreous samples compared to non-diabetic controls, implicating the 12-LOX pathway in the pathology of this disease diabetesjournals.org. Hyperglycemia can trigger the release of arachidonic acid from cell membranes, making it available for conversion into 12-HETE, which then contributes to inflammation and oxidative stress tandfonline.comresearchgate.net.

Table 2: Modulation of 12(R)-HETE Biosynthesis by External Cues

Modulatory CueEffect on 12(R)-HETE BiosynthesisKey Mediators and Context
CytokinesIncreasedPro-inflammatory cytokines (IL-1, IL-4, IL-8, TNF-α) upregulate 12-LOX expression and activity ahajournals.orgwikipedia.org
Oxidative StressIncreasedAssociated with increased 12-LOX activity; 12-HETE can activate ROS-producing enzymes (NOX) nih.govnih.govtandfonline.comtandfonline.com
HyperglycemiaIncreasedHigh glucose stimulates arachidonic acid release and its conversion to 12-HETE in vascular cells tandfonline.comdiabetesjournals.org

Metabolism and Catabolism of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid

Enzymatic Inactivation Pathways

The biological activity of 12(R)-HETE is terminated or altered through enzymatic modifications, primarily involving oxidation. Key enzymes in this process include dehydrogenases and reductases that modify the hydroxyl group at the 12th carbon.

Reductases and Dehydrogenases

A significant inactivation pathway for both 12(R)-HETE and its stereoisomer, 12(S)-HETE, involves their oxidation by a specific dehydrogenase. wikipedia.org In porcine polymorphonuclear leukocytes, a microsomal NAD+-dependent 12-hydroxyeicosanoid dehydrogenase (12-HEDH) converts 12-HETE into its corresponding ketone. wikipedia.orgnih.gov This enzyme does not appear to differentiate significantly between the 12(R) and 12(S) stereoisomers, metabolizing both effectively. nih.gov Similar enzymatic activity has been suggested in tissues like rabbit and cow corneal epithelium and mouse keratinocytes, although the pathway has not been fully detailed in human tissues. wikipedia.org

Conversely, microsomal fractions from various tissues can catalyze the reduction of the oxidized product, 12-oxo-ETE, back to a mixture of 12(S)-HETE and 12(R)-HETE. caymanchem.com For instance, NAD(P)H-dependent reductases in rat liver microsomes can reduce 12-oxo-ETE to 12(R)-HETE. caymanchem.com

Further Oxidation Products (e.g., 12-oxo-ETE)

The primary oxidation product resulting from the action of 12-HEDH on 12(R)-HETE is 12-oxo-5Z,8Z,10E,14Z-eicosatetraenoic acid (12-oxo-ETE). wikipedia.orgnih.gov This conversion represents a key step in the catabolism of 12-HETE. nih.gov

Another pathway for the formation of 12-oxo-ETE proceeds directly from the hydroperoxy precursor of 12(R)-HETE, which is 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). The enzyme epidermis-type lipoxygenase 3 (eLOX3) can metabolize 12(R)-HpETE to generate both 12-oxo-ETE and hepoxilins. nih.gov While 12(R)-HpETE is a preferred substrate for this enzyme, it can also act on other hydroperoxy fatty acids, though less efficiently. nih.gov

PathwayPrecursorEnzymeProductTissue/Cell Type (Examples)
Dehydrogenation12(R)-HETE12-Hydroxyeicosanoid dehydrogenase (12-HEDH)12-oxo-ETEPorcine Polymorphonuclear Leukocytes, Corneal Epithelium
Reduction12-oxo-ETECarbonyl Reductases12(R)-HETE / 12(S)-HETERat Liver Microsomes
Oxidation from Hydroperoxide12(R)-HpETEEpidermis-type lipoxygenase 3 (eLOX3)12-oxo-ETEHuman Skin Epidermis

Formation of Downstream Metabolites

Beyond simple inactivation, 12(R)-HETE's precursor, 12(R)-HpETE, serves as a branch point for the synthesis of a variety of complex downstream metabolites, including trihydroxy and epoxy-alcohol derivatives.

Trihydroxy Eicosatetraenoic Acids (THETEs) (e.g., 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid)

In human skin epidermis, a specific pathway leads to the formation of a trihydroxy eicosatetraenoic acid (THETE). This process begins with the metabolism of 12(R)-HpETE by the enzyme eLOX3. wikipedia.org The initial product is an epoxy-alcohol, 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid (a hepoxilin A3 isomer). wikipedia.org This intermediate is subsequently hydrolyzed by the enzyme soluble epoxide hydrolase 2 (sEH) to form the stable triol, 8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acid. wikipedia.org This THETE can also be formed through the spontaneous, non-enzymatic decomposition of its hepoxilin precursor. wikipedia.org

Epoxy-Alcohol Derivatives (e.g., hepoxilins from 12(R)-HpETE)

Hepoxilins are a class of bioactive epoxy-alcohol metabolites. The precursor for the 12-series hepoxilins is 12-HpETE. nih.govnih.gov While enzymatic formation of hepoxilins in many tissues, such as the rat pineal gland, selectively utilizes the 12(S)-HpETE isomer, the 12(R)-HpETE isomer can also be converted. nih.govnih.gov

In the human epidermis, the enzyme eLOX3 acts on 12(R)-HpETE to produce a specific hepoxilin, 8R-hydroxy-11R,12R-epoxy-5Z,9E,14Z-eicosatetraenoic acid (also known as 8R-hydroxy-11R,12R-epoxy-hepoxilin A3). wikipedia.org Additionally, 12(R)-HpETE can decompose non-enzymatically to a mixture of different hepoxilin and trihydroxy-eicosatetraenoic acid isomers. wikipedia.org

Other Metabolites (e.g., 8(R)-hydroxyhexadecatrienoic acid)

12(R)-HETE can also be catabolized through peroxisomal beta-oxidation, a process that shortens the fatty acid chain. In cultured human umbilical vein smooth muscle cells, 12-HETE is converted to several metabolites, the most prominent being 8-hydroxyhexadecatrienoic acid. nih.gov Studies using 12(S)-HETE in rat aortic smooth muscle cells and rabbit cornea have also identified the formation of 8-hydroxy-16:3 metabolites, suggesting this is a common catabolic route for 12-HETEs in vascular and corneal tissues. nih.govnih.gov This process involves the removal of two-carbon units from the carboxylic acid end of the molecule. The formation of these shorter-chain fatty acids was not inhibited by mitochondrial beta-oxidation inhibitors, pointing towards a peroxisomal pathway. nih.gov

Metabolite ClassPrecursorKey Enzyme(s)Product ExampleTissue/Cell Type (Examples)
Trihydroxy Eicosatetraenoic Acids (THETEs)12(R)-HpETEeLOX3, soluble Epoxide Hydrolase (sEH)8R,11R,12R-trihydroxy-5Z,9E,14Z-eicosatetraenoic acidHuman Skin Epidermis
Epoxy-Alcohol Derivatives (Hepoxilins)12(R)-HpETEeLOX38R-hydroxy-11R,12R-epoxy-hepoxilin A3Human Skin Epidermis
Beta-Oxidation Products12(R)-HETEPeroxisomal enzymes8(R)-hydroxyhexadecatrienoic acidVascular Smooth Muscle Cells, Corneal Tissue

Mechanisms of Metabolite Sequestration and Release (e.g., acylation into phospholipids)

The biological activity of 12(R)-Hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETE) is tightly regulated within the cellular environment. A key aspect of this regulation involves its sequestration into and subsequent release from cellular phospholipids (B1166683). This process effectively serves as a mechanism to store and inactivate the metabolite, with the potential for its rapid mobilization upon specific cellular stimuli.

The incorporation of 12(R)-HETE into the phospholipid bilayer is a significant pathway for its intracellular accumulation and is considered a primary mechanism of sequestration. This process involves the esterification of the free 12(R)-HETE molecule into the sn-2 position of membrane phospholipids, replacing arachidonic acid. This acylation reaction renders the molecule inactive, preventing it from interacting with its receptors or downstream signaling targets. wikipedia.org

Research has shown that, similar to its stereoisomer 12(S)-HETE, 12(R)-HETE is incorporated into various phospholipid species. The primary classes of phospholipids involved in this sequestration are phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). nih.gov This incorporation is not a random event but rather a specific enzymatic process.

The release of 12(R)-HETE from its phospholipid stores is a critical step in initiating its biological effects. This release is catalyzed by the enzymatic hydrolysis of the ester bond at the sn-2 position of the phospholipid molecule. This process is primarily mediated by phospholipase A₂ (PLA₂) enzymes. nih.gov Specifically, cytosolic phospholipase A₂ (cPLA₂) is known to be selective for the hydrolysis of phospholipids containing arachidonic acid and can also hydrolyze phospholipids containing HETEs at this position. nih.govpnas.org The activation of PLA₂ and the subsequent release of 12(R)-HETE can be triggered by various cellular stimuli, leading to a rapid increase in the intracellular concentration of the free, active metabolite. wikipedia.org

The sequestration and release of 12(R)-HETE are thus tightly controlled enzymatic processes that play a crucial role in modulating its signaling functions within the cell.

Interactive Data Tables

Below are interactive tables detailing the enzymes involved in the sequestration and release of 12(R)-HETE and the types of phospholipids into which it is incorporated.

Table 1: Enzymes in 12(R)-HETE Sequestration and Release

Process Enzyme Family Specific Enzyme (Postulated) Function
SequestrationAcyl-CoA SynthetaseLong-chain acyl-CoA synthetaseActivates 12(R)-HETE to 12(R)-HETE-CoA
Lysophospholipid AcyltransferaseLysophosphatidylcholine acyltransferaseEsterifies 12(R)-HETE-CoA into lysophosphatidylcholine
ReleasePhospholipase A₂Cytosolic phospholipase A₂ (cPLA₂)Hydrolyzes the sn-2 ester bond of phospholipids to release free 12(R)-HETE

Table 2: Phospholipid Species Involved in 12(R)-HETE Sequestration

Phospholipid Class Abbreviation Significance
PhosphatidylcholinePCA major class of phospholipids in which 12(R)-HETE is stored. nih.gov
PhosphatidylethanolaminePEAnother significant phospholipid class for 12(R)-HETE sequestration. nih.gov

Molecular Mechanisms of Action of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid

Receptor-Mediated Signaling

12(R)-Hydroxy-5,8,14-eicosatrienoic acid, an eicosanoid derived from the metabolism of arachidonic acid, exerts its biological effects by interacting with several distinct receptor systems. wikipedia.org Its actions are primarily mediated through G protein-coupled receptors (GPCRs) and the modulation of nuclear receptor pathways. The stereochemistry of the hydroxyl group at the 12th carbon is critical, leading to significant differences in receptor affinity and functional activity compared to its stereoisomer, 12(S)-HETE. nih.gov

12(R)-HETE has been shown to interact with multiple GPCRs, including the thromboxane (B8750289) A2 receptor and the leukotriene B4 receptor 2, often acting as a modulator of their signaling.

12(R)-HETE functions as a competitive antagonist at the thromboxane A2 (TP) receptor. wikipedia.orgnih.gov Studies have demonstrated that both 12(R)-HETE and its 12(S) isomer can inhibit the binding of TP receptor agonists. wikipedia.orgnih.gov In functional assays using mouse mesenteric arteries pre-constricted with a thromboxane mimetic, U46619, 12(R)-HETE induced relaxation, confirming its inhibitory role at this receptor. nih.gov Pretreatment with 12(R)-HETE was shown to inhibit vasoconstriction caused by U46619. nih.gov Radioligand binding studies further clarified this interaction, showing that 12(R)-HETE displaces the TP receptor antagonist [3H]SQ29548 from mouse platelets with significant potency. nih.gov

12(R)-HETE is recognized as a ligand for the low-affinity leukotriene B4 receptor, BLT2. wikipedia.orgnih.gov The BLT2 receptor is known for its broad ligand specificity, binding various eicosanoids beyond leukotriene B4. semanticscholar.org Research has shown that BLT2 mediates cellular responses to both 12(R)-HETE and 12(S)-HETE. wikipedia.org Specifically, 12(R)-HETE can induce significant cell migration in cells engineered to express the BLT2 receptor, indicating that it acts as an agonist that transduces intracellular signals through this receptor. semanticscholar.org

The biological activities of 12(R)-HETE are stereospecific, differing significantly from those of 12(S)-HETE. At the thromboxane A2 (TP) receptor, 12(R)-HETE is a more potent antagonist than 12(S)-HETE. nih.gov In relaxing pre-constricted mouse arteries, 12(R)-HETE demonstrated greater maximal relaxation than the 12(S) isomer. nih.gov This is supported by binding assay data where 12(R)-HETE displayed a higher affinity for the TP receptor. nih.gov

Conversely, the G protein-coupled receptor GPR31, which is a high-affinity receptor for 12(S)-HETE, does not bind 12(R)-HETE. wikipedia.org This highlights a key point of divergence in the signaling pathways of the two isomers. While both isomers interact with the BLT2 receptor, studies in specific contexts, such as neuroprotection against glutamate (B1630785) toxicity, have found that 12(S)-HETE is protective while 12(R)-HETE offers no protection, further underscoring their distinct and stereostructurally selective roles. nih.gov

Interactive Data Table: Comparative Receptor Binding of HETE Isomers

CompoundReceptorActionIC50 (µM)SpeciesReference
12(R)-HETE TP ReceptorAntagonist0.32Mouse nih.gov
12(S)-HETE TP ReceptorAntagonist1.73Mouse nih.gov
12(S)-HETE TP ReceptorAntagonist~8Human nih.gov
12(S)-HETE GPR31AgonistKd = 4.8 nMHuman wikipedia.org
12(R)-HETE GPR31No BindingN/AHuman wikipedia.org

IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Kd: Dissociation constant, a measure of binding affinity.

Beyond cell surface receptors, 12(R)-HETE has been identified as a potent, albeit indirect, modulator of the Aryl Hydrocarbon Receptor (AHR) pathway. nih.gov The AHR is a ligand-activated transcription factor that regulates the expression of a wide array of genes, including those involved in xenobiotic metabolism. wikipedia.org

Research demonstrates that 12(R)-HETE activates AHR-mediated transcription at high nanomolar concentrations in human cell lines. nih.gov However, electrophoretic mobility shift and ligand competition binding assays have shown that 12(R)-HETE does not bind directly to the AHR. nih.gov This suggests that 12(R)-HETE's ability to activate the AHR pathway may be mediated by one of its metabolites acting as a direct ligand, or through another indirect mechanism. This activation appears to be specific, as other structurally similar HETE isomers failed to produce significant AHR activation. nih.gov The ability of 12(R)-HETE to activate AHR target genes is dependent on the presence of the receptor itself. nih.gov

Interaction with G Protein-Coupled Receptors (GPCRs)

Intracellular Signaling Cascades Activated by 12(R)-HETE

The activation of receptors by 12(R)-HETE initiates downstream intracellular signaling cascades that mediate its physiological effects. The specific pathways activated are dependent on the receptor and cell type involved.

Interaction of HETE isomers with their respective GPCRs can lead to the activation of various signaling programs. For instance, the activation of the BLT2 receptor by its ligands is known to induce chemotaxis and calcium mobilization. semanticscholar.orgnih.gov In the case of 12(S)-HETE acting on its specific receptor, GPR31, signaling proceeds through a Gαi/o protein, leading to the activation of the MEK/ERK and NF-κB pathways. nih.govtandfonline.com While these specific cascades are well-documented for the S-isomer, the pathways downstream of 12(R)-HETE are less defined but are initiated by its interaction with TP and BLT2 receptors. For example, its antagonistic action at the TP receptor in blood vessels leads to vasorelaxation, opposing the typical calcium-mobilizing, pro-constrictive signals of TP receptor agonists. nih.gov

Furthermore, the activation of the AHR pathway by 12(R)-HETE leads to the translocation of the AHR to the nucleus, where it dimerizes with the AHR Nuclear Translocator (ARNT). wikipedia.org This complex then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), to regulate the transcription of target genes, such as those encoding for cytochrome P450 enzymes. nih.govwikipedia.org

Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., ERK1/2, MEK, p38 MAPK)

The Mitogen-Activated Protein Kinase (MAPK) cascades are crucial signaling pathways that translate extracellular signals into cellular responses, including proliferation, differentiation, and stress responses. youtube.comyoutube.com These pathways typically involve a three-tiered kinase system: a MAPKKK (e.g., Raf), a MAPKK (e.g., MEK), and a MAPK (e.g., ERK, p38). youtube.comnih.gov

Research indicates a clear stereochemical preference in the activation of MAPK pathways by 12-HETE isomers. Studies on vascular smooth muscle cells (VSMCs) have shown that while 12(S)-HETE stimulates MAPK activity, 12(R)-HETE does not produce the same effect. nih.gov Specifically, 12(S)-HETE has been demonstrated to promote the phosphorylation of both Extracellular signal-Regulated Kinase (ERK) and p38 MAPK. nih.gov In contrast, the activation of p38 MAPK and its downstream target, CREB, is stimulated by 12(S)-HETE but not by 12(R)-HETE. researchgate.net The activation of the MEK/ERK pathway, which is upstream of ERK1/2, is also attributed to the 12(S) isomer, which can lead to cell proliferation in certain cancer cell lines. nih.govwikipedia.org This suggests that the 12(R) enantiomer is significantly less potent or inactive in engaging the canonical ERK and p38 MAPK signaling cascades compared to its 12(S) counterpart.

Activation of NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immune responses, and cell survival. nih.gov The activation of NF-κB is a documented effect of 12-HETE, contributing to its role in pathological processes like cancer and inflammation. nih.govmedchemexpress.com Research has shown that 12-HETE can promote the activation and subsequent nuclear translocation of NF-κB. medchemexpress.com This activation can be mediated through various upstream effectors, including the G protein-coupled receptor GPR31 and the integrin-linked kinase (ILK) pathway. nih.govmedchemexpress.comnih.gov However, the majority of this research specifies the 12(S) isomer as the active agent. wikipedia.orgnih.gov For instance, in prostate cancer cells, the GPR31 receptor mediates the action of 12(S)-HETE in activating the NF-κB pathway. wikipedia.org While the broader term "12-HETE" is sometimes used, specific evidence detailing the direct role of 12(R)-HETE in activating the NF-κB pathway is less defined in the current literature.

Regulation of Akt and IRS-1 Signaling

The Akt (also known as Protein Kinase B) and Insulin (B600854) Receptor Substrate-1 (IRS-1) signaling pathway is fundamental to regulating metabolism, cell growth, and survival. youtube.com Serine/threonine phosphorylation of IRS-1 is often a point of negative regulation in the insulin signaling cascade. cncb.ac.cn The Gβγ subunits of G protein-coupled receptors (GPCRs), such as the 12(S)-HETE receptor GPR31, are known to be capable of influencing the PI3K/Akt signaling pathway. nih.gov In pulmonary artery endothelial cells, 12(S)-HETE has been shown to promote cell survival through the activation of a phosphatidylinositol 3-kinase (PI3K)/Akt-dependent pathway. nih.gov Conversely, other eicosanoids like 20-HETE have been shown to interfere with insulin signaling by decreasing the phosphorylation of the insulin receptor and increasing inhibitory phosphorylation of IRS-1. elsevierpure.com Specific data on the direct regulatory effects of 12(R)-HETE on Akt and IRS-1 signaling remain limited, with most evidence pointing towards the pro-survival signaling role of the 12(S) isomer.

Protein Kinase C (PKC) Dependence of Cellular Effects

Protein Kinase C (PKC) represents a family of kinases involved in controlling the function of other proteins through phosphorylation, playing roles in a variety of cellular processes including proliferation, differentiation, and apoptosis. nih.gov The activation of PKC is a recognized mechanism for 12-HETE-mediated effects. For example, 12(S)-HETE, along with 15(S)-HPETE, is involved in stimulating monocyte binding in the vasculature through the activation of PKC and various cellular adhesion molecules. nih.gov Previous reports also identified PKC activation as a key signaling cascade that can lead to the phosphorylation and inhibition of Ca2+-activated K+ channels. nih.gov As with other pathways, these effects are predominantly linked to the 12(S) isomer, and the specific dependence of 12(R)-HETE's cellular effects on PKC activation requires further investigation.

Modulation of Reactive Oxygen Species (ROS) Generation (e.g., NADPH oxidase activation)

Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can act as second messengers in cell signaling or, at high levels, cause oxidative stress and cellular damage. nih.gov A significant mechanism of 12-HETE action involves the modulation of ROS. nih.gov It has been shown to activate NADPH oxidase, a key enzyme responsible for generating ROS. tandfonline.com Specifically, 12-HETE can lead to the activation of NADPH oxidase-1 (NOX-1), which promotes oxidative stress in various cell types, including pancreatic islets. nih.gov This activation of the NOX system and subsequent ROS generation can trigger inflammation and other pathological changes. tandfonline.com In some contexts, 12(S)-HETE activates platelet NADPH oxidase, resulting in superoxide (B77818) generation. nih.gov While the general mechanism is established for 12-HETE, the precise contribution and potency of the 12(R) isomer in activating NADPH oxidase compared to the 12(S) isomer are not always clearly distinguished.

Calcium Homeostasis Regulation (e.g., modulation of voltage-gated calcium channels, calcium influx)

Calcium homeostasis, the regulation of calcium ion concentration in the cytoplasm, is critical for a vast array of cellular functions. youtube.com The 12-HETE isomers exhibit distinct and stereospecific effects on calcium regulation. In neuronal cells, 12(S)-HETE can protect against excitotoxicity by attenuating calcium influx through voltage-gated calcium channels. nih.gov This protective effect is mediated via a G-protein-coupled receptor and involves the inactivation of N- and L-type calcium channels. nih.gov In stark contrast, the 12(R)-HETE isomer offers no such protection, demonstrating a clear stereostructural selectivity for this mechanism. nih.gov The disruption of calcium homeostasis is considered a critical step in initiating certain pathological signaling pathways. tandfonline.com

Effects on Gene Expression and Transcriptional Regulation

The activation of signaling pathways like MAPK and NF-κB ultimately converges on the regulation of gene expression. These pathways activate transcription factors that bind to DNA and control the transcription of specific genes, thereby altering cellular function. nih.gov The effects of 12-HETE on gene expression are largely a downstream consequence of the signaling cascades it initiates.

For instance, the activation of the NF-κB pathway by 12(S)-HETE leads to the expression of genes involved in inflammation, cell survival, and proliferation. wikipedia.orgnih.gov In lymph-endothelial cells, 12(S)-HETE has been shown to induce the expression of SRY-related HMG-box 18 (SOX18) and prospero homeobox protein 1 (PROX1), two transcription factors that are potent influencers of endothelial cell development. nih.gov Furthermore, 12-HETE has been reported to induce the expression of Vascular Endothelial Growth Factor (VEGF), a key promoter of angiogenesis, while inhibiting the expression of the anti-angiogenic Pigment Epithelium-Derived Factor (PEDF). tandfonline.com Given that the activation of upstream signaling pathways is highly stereospecific, it is likely that the resulting effects on gene expression also differ significantly between the 12(R) and 12(S) isomers, although much of the existing research has focused on the latter.

Interactive Data Table: Summary of Molecular Mechanisms

This table summarizes the known effects of 12(R)-HETE on various signaling pathways, with comparative notes on the 12(S) isomer.

Pathway/Mechanism Effect of 12(R)-HETE Comparative Effect of 12(S)-HETE Key Cellular Outcome References
MAPK (ERK1/2, p38) No significant activation observed.Potent activator of ERK1/2 and p38 phosphorylation.Cell proliferation, stress response, inflammation. nih.govnih.govresearchgate.net
NF-κB Pathway Role not clearly defined.Activates the pathway, often via GPR31 or ILK.Inflammation, cell survival, immune response. wikipedia.orgmedchemexpress.comnih.gov
Akt/IRS-1 Signaling Role not clearly defined.Activates PI3K/Akt pathway, promoting cell survival.Cell survival, metabolism, growth. nih.gov
Protein Kinase C (PKC) Role not clearly defined.Activates PKC, mediating inflammatory cell adhesion.Inflammation, cell signaling. nih.govnih.gov
ROS Generation Implicated in general 12-HETE-induced ROS.Activates NADPH oxidase to generate ROS.Oxidative stress, inflammation. nih.govtandfonline.comnih.gov
Calcium Homeostasis No protective effect against calcium influx.Attenuates calcium influx via N- and L-type channels.Neuronal protection, signal transduction. nih.gov
Gene Expression Downstream effects are inferred to be minimal due to lack of upstream pathway activation.Induces expression of genes like VEGF, SOX18, PROX1.Angiogenesis, endothelial development. nih.govtandfonline.com

Induction/Repression of Inflammatory Mediators

12(R)-HETE demonstrates complex, context-dependent effects on inflammation. While its enantiomer, 12(S)-HETE, is more commonly characterized as a pro-inflammatory mediator, 12(R)-HETE also participates in inflammatory signaling. wikipedia.orgtandfonline.com

Research indicates that HETEs can trigger the secretion of pro-inflammatory cytokines. In retinal Müller cells, 12-HETE has been shown to induce the secretion of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This process is linked to the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.govnih.gov Furthermore, intravitreal injection of 12-HETE in mice leads to an increase in the expression of vascular cell adhesion molecule-1 (VCAM-1) and intercellular adhesion molecule-1 (ICAM-1), which are crucial for the recruitment of immune cells to sites of inflammation. nih.govnih.gov

Table 1: Effects of 12-HETE on Inflammatory Mediators
Mediator/PathwayEffectCell/Model SystemReference
TNF-αInduction of secretionRat Müller Cells nih.gov
IL-6Induction of secretionRat Müller Cells nih.gov
NF-κBActivationRat Müller Cells nih.gov
VCAM-1Increased expressionMouse model (in vivo) nih.govnih.gov
ICAM-1Increased expressionMouse model (in vivo) nih.govnih.gov
Pyresis (Fever)Decrease (Antipyretic effect)Rat model (in vivo) caymanchem.com

Regulation of Growth Factors (e.g., VEGF, PEDF)

12(R)-HETE is involved in the critical balance between pro-angiogenic and anti-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF) and Pigment Epithelium-Derived Factor (PEDF). tandfonline.com Angiogenesis, the formation of new blood vessels, is tightly controlled, and its dysregulation is a hallmark of various diseases. nih.gov

Studies have shown that 12-HETE can disrupt the balance between VEGF and PEDF, promoting angiogenesis. tandfonline.com Specifically, 12-HETE induces the expression of the potent pro-angiogenic factor VEGF while inhibiting the expression of the anti-angiogenic factor PEDF in rat Müller cells and murine primary astrocytes. tandfonline.com This shift towards a pro-angiogenic state is a key mechanism in pathological neovascularization. For example, intravitreal injection of 12-HETE in mice resulted in pre-retinal neovascularization. nih.govnih.gov The pro-angiogenic effects of HETEs can be counteracted by PEDF, which has been shown to ameliorate the vascular leakage and neovascularization induced by 12-HETE. nih.govnih.gov

Modulation of Enzyme Activities (e.g., Na+/K+-ATPase inhibition)

A primary and well-documented molecular action of 12(R)-HETE is its potent and specific inhibition of the Na+/K+-ATPase enzyme. nih.govpnas.org This enzyme, also known as the sodium-potassium pump, is essential for maintaining cellular membrane potential and transport processes in numerous tissues.

12(R)-HETE, a cytochrome P450-dependent metabolite of arachidonic acid found in the cornea, inhibits partially purified Na+/K+-ATPase from the corneal epithelium in a dose-dependent manner, with an ID50 (half-maximal inhibitory concentration) of approximately 50 nM. pnas.org This inhibitory action is highly specific to the 12(R) enantiomer. pnas.org Molecular modeling studies suggest that 12(R)-HETE does not bind directly to the Na+/K+-ATPase enzyme itself. Instead, it is proposed that 12(R)-HETE, particularly when complexed with calcium, binds favorably to plasma membrane lipids like phosphatidylcholine. nih.gov This interaction may facilitate the transport of calcium into the cell, which then inhibits the Na+/K+-ATPase at its sodium-binding site. nih.gov The inhibition of this pump in the eye is believed to play a role in lowering intraocular pressure. nih.govpnas.org

Stereospecificity in Molecular Interactions: 12(R) vs 12(S) Enantiomer Effects

The biological activities of HETEs are markedly dependent on their stereochemistry. The differential effects of the 12(R) and 12(S) enantiomers highlight the precise nature of their molecular interactions.

Na+/K+-ATPase Inhibition: The most striking example of stereospecificity is the inhibition of Na+/K+-ATPase. 12(R)-HETE is a potent inhibitor of this enzyme, whereas the 12(S)-HETE isomer has no significant inhibitory effect. nih.govpnas.org Molecular modeling confirms that the binding energies and steric fit of 12(S)-HETE with membrane lipids are less favorable compared to 12(R)-HETE. nih.gov

Intraocular Pressure: Reflecting its specific enzyme inhibition, topically applied 12(R)-HETE significantly lowers intraocular pressure in rabbits. In contrast, 12(S)-HETE has no effect on intraocular pressure at comparable doses. nih.gov

Receptor Binding: Both enantiomers can interact with various receptors, but sometimes with different affinities or outcomes. For instance, both 12(S)-HETE and 12(R)-HETE can bind to the leukotriene B4 receptor 2 (BLT2) and act as competitive antagonists at the thromboxane receptor. wikipedia.orgnih.gov However, the GPR31 receptor is considered a specific high-affinity receptor for 12(S)-HETE. nih.govnih.gov

Inflammation and Cell Growth: While both isomers are implicated in inflammation, 12(S)-HETE is more consistently described as a potent pro-inflammatory and pro-proliferative agent, particularly in cancer biology. wikipedia.orgtandfonline.com For example, 12(S)-HETE, but not 12(R)-HETE, was found to mimic cytokine-induced reduction of insulin secretion in pancreatic cells. wikipedia.org

Table 2: Comparison of Biological Activities of 12(R)-HETE and 12(S)-HETE
Biological Target/Effect12(R)-HETE12(S)-HETEReference
Na+/K+-ATPase InhibitionPotent InhibitorNo significant effect nih.govpnas.org
Lowering Intraocular PressureEffectiveNo effect nih.gov
Insulin SecretionLess potent effectReduces secretion wikipedia.org
Binding to BLT2 ReceptorBindsBinds wikipedia.org
Binding to Thromboxane ReceptorCompetitive antagonistCompetitive antagonist wikipedia.orgnih.gov
Binding to GPR31 ReceptorLow affinityHigh affinity nih.govnih.gov

Biological Roles and Physiological Functions of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid in Experimental Models

Involvement in Inflammation and Immune Responses

12(R)-HETE is an active lipid mediator implicated in various inflammatory processes. Its effects are often cell-type specific and can differ significantly from its 12(S) counterpart. The pro-inflammatory actions of 12(R)-HETE may be mediated through the leukotriene B4 receptor 2 (BLT2). medchemexpress.com

Leukocyte Chemotaxis and Migration (e.g., neutrophils, polymorphonuclear leukocytes)

12(R)-HETE has been identified as a chemoattractant for specific leukocyte populations, playing a role in guiding these immune cells to sites of inflammation.

Neutrophil Chemotaxis: Experimental models have shown that 12(R)-HETE stimulates the directed migration, or chemotaxis, of neutrophils from humans, rats, and rabbits. medchemexpress.com It is considered a potent, pro-inflammatory chemoattractant for these cells. medchemexpress.com

Polymorphonuclear Leukocyte (PMN) Aggregation: Racemic mixtures of 12-HETE, which contain both the (R) and (S) isomers, have been shown to induce the aggregation of isolated human neutrophils. researchgate.net

The mechanism for this chemotactic activity may involve the BLT2 receptor, which is known to mediate cellular responses to 12(R)-HETE. medchemexpress.com

Regulation of Cellular Adhesion Molecules and Cell-Cell Interactions (e.g., monocyte-endothelial cell binding)

The role of 12(R)-HETE in mediating the adhesion of immune cells to the vascular endothelium—a critical step in the inflammatory cascade—is complex, with some studies showing conflicting results compared to its stereoisomer.

Monocyte-Endothelial Cell Binding: While racemic mixtures of 12-HETEs have been reported to stimulate the binding of human monocytes to vascular epithelial cells, studies differentiating the isomers have yielded different results. medchemexpress.com One study on human aortic endothelial cells (HAECs) found that, unlike the 12(S) isomer, 12(R)-HETE did not induce monocyte adhesion. biorxiv.org

Integrin Expression: Research on rat aortic endothelial cells demonstrated that 12(S)-HETE induced a dose-dependent increase in the surface expression of αvβ3 integrins, a key adhesion receptor. However, 12(R)-HETE did not produce this effect, highlighting a clear stereospecific difference in the regulation of this particular adhesion molecule. ethernet.edu.et

These findings suggest that the pro-adhesive effects often attributed to 12-HETE may be primarily driven by the 12(S) isomer, with 12(R)-HETE playing a lesser or negligible role in specific contexts of monocyte-endothelial interaction and integrin expression.

Table 1: Effects of 12(R)-HETE on Leukocyte Activity and Adhesion
Biological ProcessExperimental ModelObserved Effect of 12(R)-HETEReference
Neutrophil ChemotaxisHuman, rat, and rabbit neutrophilsStimulates directed migration. medchemexpress.com
Neutrophil AggregationIsolated human neutrophilsInduces aggregation (as part of a racemic mixture). researchgate.net
Monocyte-Endothelial AdhesionHuman aortic endothelial cells (HAECs)No induction of monocyte adhesion observed, in contrast to 12(S)-HETE. biorxiv.org
Integrin αvβ3 ExpressionRat aortic endothelial cellsNo increase in surface expression, in contrast to 12(S)-HETE. ethernet.edu.et

Modulation of Cytokine and Chemokine Production

12(R)-HETE exhibits complex, context-dependent effects on the production of cytokines and chemokines, with some studies suggesting a pro-inflammatory role while others indicate potential anti-inflammatory or regulatory functions.

Pro-inflammatory Effects: In some contexts, 12(R)-HETE is associated with enhancing the release of pro-inflammatory cytokines from neutrophils. medchemexpress.com

Stereoselective Effects: In a human monocytic (THP-1) cell line, the induction of Tumor Necrosis Factor-alpha (TNF-α) was found to be stereoselective, with 12(S)-HETE being a more potent stimulus than 12(R)-HETE. nih.gov

Specific Cytokine Induction: A recent study identified 12(R)-HETE as an endogenous ligand for the nuclear receptor Nur77 in the intestine. In this model, 12(R)-HETE treatment promoted the production of Interferon-gamma (IFN-γ) from a subset of innate lymphoid cells (ILC3s). biorxiv.org Notably, the 12(S)-HETE isomer did not alter cytokine production in this system. biorxiv.org

Anti-Inflammatory Potential: In contrast, other research has pointed to an anti-inflammatory role. 12(R)-HETE was found to have antipyretic (fever-reducing) properties in rats, an effect often associated with the suppression of inflammatory mediators like prostaglandins (B1171923). physiology.org This study suggested that 12(R)-HETE might interfere with the action of PGE2 or suppress cyclooxygenase enzymes. physiology.org Furthermore, studies on the regulation of Interleukin-6 (IL-6) indicated that inhibitors of cytochrome P-450 (which can produce 12(R)-HETE) augmented IL-6 levels, suggesting a potential role for 12(R)-HETE in suppressing the production of this cytokine. physiology.org

Contribution to Oxidative Stress Responses

While 12-HETE in general is linked to the promotion of oxidative stress, evidence suggests that the 12(R) and 12(S) isomers can have different impacts.

General Effects of 12-HETE: Intracellular generation of 12-HETE is known to promote oxidative stress, partly by activating NADPH oxidase-1 (NOX-1) to generate reactive oxygen species (ROS). nih.govbiorxiv.org

Isomer-Specific Effects: In a model of pancreatic beta-cell dysfunction, the toxic effects of cytokines, which involved the production of ROS, were mimicked by 12(S)-HETE but not by 12(R)-HETE. medchemexpress.com This indicates that in certain cellular environments, 12(S)-HETE is the primary contributor to oxidative stress, while 12(R)-HETE is significantly less potent in this regard. medchemexpress.com

Role in Vascular Biology and Angiogenesis

12(R)-HETE has distinct effects on the vasculature, influencing blood vessel tone. Its role in angiogenesis (the formation of new blood vessels), however, is less clear compared to its S-isomer.

Regulation of Vascular Tone and Vasoconstriction/Vasodilation (e.g., in renal arteries, mesenteric arteries)

The effect of 12(R)-HETE on vascular tone is highly dependent on the specific vascular bed and animal model studied, exhibiting both vasoconstrictor and vasodilator properties.

Vasoconstriction: In isolated dog renal arteries, 12(R)-HETE was found to be a vasoconstrictor. medchemexpress.com

Vasodilation (Vasorelaxation): In contrast, studies using mouse mesenteric arteries showed that 12(R)-HETE caused potent vasorelaxation. medchemexpress.com This effect was observed in arteries pre-constricted with a thromboxane (B8750289) A2 mimetic. The mechanism appears to be the competitive antagonism of the thromboxane A2 (TP) receptor. medchemexpress.comnih.gov In this model, 12(R)-HETE was a more potent vasodilator than its 12(S) counterpart. medchemexpress.com

Table 2: Vascular Effects of 12(R)-HETE in Experimental Models
Vascular BedExperimental ModelObserved Effect of 12(R)-HETEProposed MechanismReference
Renal ArteryDogVasoconstrictionNot specified medchemexpress.com
Mesenteric ArteryMouseVasodilation (Relaxation)Competitive antagonism of the Thromboxane A2 (TP) receptor. medchemexpress.comnih.gov

Angiogenesis

The formation of new blood vessels, or angiogenesis, is a critical process in both health and disease. While the 12-lipoxygenase pathway has been implicated, research has predominantly focused on the 12(S) isomer.

Role of 12(S)-HETE: Studies have shown that 12(S)-HETE can promote angiogenesis. For instance, it induces the expression of Vascular Endothelial Growth Factor (VEGF), a key protein that stimulates the formation of microvasculature. medchemexpress.comnih.gov Inhibition of 12-lipoxygenase has been shown to reduce endothelial cell proliferation and migration stimulated by growth factors like VEGF.

Role of 12(R)-HETE: Currently, there is a lack of direct evidence from the searched articles detailing a specific role for 12(R)-HETE in angiogenesis. The literature suggests that the pro-angiogenic effects of 12-HETE are primarily attributed to the 12(S) isomer.

Impact on Endothelial Cell Function and Barrier Integrity

The compound 12(R)-Hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETE), along with its stereoisomer 12(S)-HETE, can influence vascular endothelial cells, which are critical to the function and integrity of blood vessels. While much of the research has focused on the 12(S) enantiomer, some studies indicate that both forms can act as competitive antagonists of the thromboxane receptor. wikipedia.orgnih.gov This action can lead to the relaxation of mouse mesenteric arteries that have been pre-constricted. wikipedia.org In the context of diabetes, a major metabolite of arachidonic acid, 12(S)-HETE, has been shown to impair vascular endothelial permeability. nih.gov It achieves this by altering the phosphorylation of proteins in adherens junctions, which are crucial for maintaining the endothelial barrier. nih.gov High glucose conditions, characteristic of diabetes, stimulate the production of 12-HETE in vascular endothelial cells. tandfonline.com This increase in 12-HETE is linked to endothelial dysfunction. nih.gov Specifically, 12(S)-HETE has been found to mediate this dysfunction by activating the intracellular cation channel TRPV1 in endothelial cells, leading to mitochondrial calcium influx and mitochondrial dysfunction. nih.gov In pulmonary artery endothelial cells, 12(S)-HETE promotes cell survival through the activation of a phosphatidylinositol 3-kinase (PI3K)/Akt-dependent pathway. nih.gov While direct studies on 12(R)-HETE's effect on barrier integrity are less common, its role as a thromboxane receptor antagonist suggests a potential influence on vascular tone and endothelial function. wikipedia.orgnih.gov

Table 1: Effects of 12-HETE Stereoisomers on Endothelial Cells

Compound Model System Observed Effect Citation
12(R)-HETE & 12(S)-HETE Mouse mesenteric arteries Act as competitive antagonists of the thromboxane receptor, promoting relaxation. wikipedia.orgnih.gov
12(S)-HETE Human umbilical vein endothelial cells (HUVECs) in high-glucose Impairs vascular endothelial permeability by altering adherens junction phosphorylation. nih.gov
12(S)-HETE Endothelial cells from diabetic mice Mediates endothelial dysfunction by activating intracellular TRPV1, leading to mitochondrial dysfunction. nih.gov
12(S)-HETE Pulmonary artery endothelial cells Promotes cell survival via the PI3K/Akt pathway. nih.gov

| 12-HETE (general) | Vascular endothelial cells in high-glucose | Production is increased, leading to upregulation of Vascular Endothelial Growth Factor (VEGF). | tandfonline.com |

Involvement in Angiogenic Processes (e.g., retinal angiogenesis)

The 12-lipoxygenase (12-LOX) pathway and its product, 12-HETE, are significantly implicated in angiogenesis, the formation of new blood vessels. This is particularly evident in the context of pathological retinal angiogenesis, a hallmark of diseases like diabetic retinopathy. tandfonline.comnih.gov In experimental models of diabetic retinopathy and oxygen-induced retinopathy, retinal levels of 12-HETE are significantly increased. nih.govnih.gov This elevated 12-HETE can freely cross the blood-retina barrier, where it induces oxidative stress and inflammation, key drivers of angiogenesis. nih.gov

Research shows that 12-HETE upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a critical factor in pathogenic neovascularization. tandfonline.com In studies using rat Müller cells and murine primary astrocytes, 12-HETE induced the expression of VEGF while inhibiting the expression of pigment epithelium-derived factor (PEDF), an anti-angiogenic factor, thereby disrupting the balance between pro- and anti-angiogenic signals. tandfonline.com Furthermore, intravitreal injection of 12-HETE in mouse models has been shown to induce both retinal neovascularization and vascular leakage. nih.gov The inhibition of 12-LOX, either pharmacologically or through genetic deletion, has been demonstrated to reduce VEGF expression and ameliorate retinal neovascularization. tandfonline.comnih.gov These findings underscore the critical role of the 12-LOX/12-HETE pathway in promoting abnormal blood vessel growth in the retina. tandfonline.comresearchgate.net

Table 2: Research Findings on 12-HETE and Angiogenesis

Finding Model System Implication Citation
Increased 12-HETE levels Diabetic and oxygen-induced retinopathy mouse models Correlates with pathological retinal angiogenesis. nih.govnih.gov
Upregulation of VEGF Vascular endothelial and smooth muscle cells 12-HETE promotes the expression of a key angiogenic factor. tandfonline.com
Disruption of angiogenic balance Rat Müller cells and murine primary astrocytes 12-HETE increases pro-angiogenic VEGF and decreases anti-angiogenic PEDF. tandfonline.com
Induction of neovascularization Murine models (intravitreal injection) Direct administration of 12-HETE causes new blood vessel formation and leakage in the retina. nih.gov

| Inhibition of 12-LOX | Murine models | Blocking 12-HETE production reduces VEGF and retinal neovascularization. | tandfonline.comnih.gov |

Influence on Platelet Function and Aggregation

The role of 12-HETE in platelet function is complex, with studies reporting both pro- and anti-aggregatory effects depending on the specific enantiomer and experimental conditions. medchemexpress.comnih.gov The 12(R)-HETE enantiomer specifically has been shown to inhibit platelet aggregation. caymanchem.com In washed isolated human platelets, 12(R)-HETE binds to the thromboxane (TP) receptor with a half-maximal inhibitory concentration (IC50) of 0.734 µM. caymanchem.com It actively inhibits platelet aggregation induced by a TP receptor agonist, demonstrating an IC50 of 3.6 µM. caymanchem.com

Conversely, much of the literature points to a pro-thrombotic role for platelet-derived 12(S)-HETE. nih.govahajournals.org Studies have shown that platelet aggregation is linearly correlated with the production of 12-HETE. ahajournals.org Pharmacological inhibition of 12-HETE synthesis reduces platelet aggregation and coronary thrombosis in canine models. ahajournals.org The precursor to 12-HETE, 12-HPETE, has been reported to inhibit platelet activation, whereas 12-HETE itself potentiates it, suggesting the conversion is a key step. ahajournals.org Some reports indicate that 12(S)-HETE enhances thrombin-induced platelet aggregation in bovine platelets. nih.gov This complex and sometimes contradictory evidence highlights that the specific stereochemistry of the molecule and the context of platelet activation are critical determinants of its ultimate effect on aggregation and thrombosis. medchemexpress.comcaymanchem.comahajournals.org

Table 3: Effects of 12-HETE Enantiomers on Platelet Function

Compound Model System Observed Effect Specific Data Citation
12(R)-HETE Washed isolated human platelets Inhibits platelet aggregation induced by a TP receptor agonist. IC50 = 3.6 µM caymanchem.com
12(R)-HETE Washed isolated human platelets Binds to the thromboxane (TP) receptor. IC50 = 0.734 µM caymanchem.com
12-HETE (general) Washed platelets Inhibits aggregation. Not specified medchemexpress.com
12-HETE (platelet-derived) Canine coronary thrombosis model Mediates platelet aggregation and thrombus formation. Not specified ahajournals.org

| 12(S)-HETE | Bovine platelets | Enhances thrombin-induced aggregation. | Not specified | nih.gov |

Modulation of Cellular Proliferation, Differentiation, and Apoptosis

Effects on Cancer Cell Proliferation and Metastatic Potential (in cellular models)

The 12-LOX pathway and its metabolites, particularly 12-HETE, are significantly involved in cancer biology, promoting processes like cell proliferation, invasion, and metastasis. tandfonline.comnih.gov While many studies focus on the 12(S) isomer, 12(R)-HETE has also been shown to exert effects on cancer cells. Specifically, 12(R)-HETE was found to increase the proliferation of HT-29 human colon cancer cells when applied at a concentration of 1 µM. caymanchem.com

The 12(S) enantiomer has been more extensively studied and is known to stimulate the proliferation of pancreatic cancer cells in a time- and concentration-dependent manner. nih.gov This effect is mediated through the activation of protein tyrosine phosphorylation and the ERK signaling pathway. nih.gov In prostate cancer cell lines, 12(S)-HETE augments invasiveness by selectively activating protein kinase Cα (PKCα). oup.com Furthermore, endogenous 12(S)-HETE produced by tumor cells is believed to play a crucial role in their adhesion to the extracellular matrix and subsequent metastasis. nih.gov In ovarian cancer cells, 12-HETE inhibits apoptosis (programmed cell death) and promotes cell survival by activating the integrin-linked kinase (ILK)/NF-κB pathway. medchemexpress.com The G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, and its activation is involved in regulating cancer cell proliferation, migration, and invasion. tandfonline.comnih.gov

Table 4: Influence of 12-HETE on Cancer Cell Models

Compound Cell Line Model Observed Effect Citation
12(R)-HETE HT-29 (Human colon cancer) Cellular proliferation assay Increased cell proliferation at 1 µM. caymanchem.com
12(S)-HETE PANC-1, HPAF (Human pancreatic cancer) Cellular proliferation assay Stimulated cell proliferation via ERK activation. nih.gov
12(S)-HETE Ovarian cancer cells Apoptosis assay Inhibited apoptosis and promoted cell survival via the ILK/NF-κB pathway. medchemexpress.com
12(S)-HETE AT2.1 (Rat prostate carcinoma) Invasion assay Augmented tumor cell invasiveness via selective activation of PKCα. oup.com

| Endogenous 12(S)-HETE | Various tumor cells (human, rat, mouse) | Adhesion and metastasis models | Plays an important role in tumor cell adhesion and lung colonization. | nih.gov |

Influence on Keratinocyte Biology

The skin is a primary site for the synthesis and action of 12-HETE isomers, with a notable distinction between the roles of the 12(R) and 12(S) forms. A key finding is the identification of a specific 12(R)-lipoxygenase (12R-LOX) enzyme in human skin, particularly in psoriatic tissue, which is responsible for producing 12(R)-HETE. nih.govpnas.org The accumulation of 12(R)-HETE is a recognized feature of psoriasis and other proliferative skin diseases. pnas.orgtaylorandfrancis.com Its presence suggests a role in the pathophysiology of these inflammatory and hyperproliferative conditions. nih.govpnas.org

Further research has shown that levels of both 12(R)-HETE and 12(S)-HETE are significantly increased in the skin, plasma, spleen, and lymph nodes in a mouse model of atopic dermatitis, indicating their involvement in this skin disease as well. nih.gov While specific binding sites for 12(S)-HETE have been characterized on normal human keratinocytes, studies show that 12(R)-HETE can also compete for these sites, although with a lower potency. nih.gov This suggests that both enantiomers can influence keratinocyte function, which is central to skin barrier integrity and inflammatory responses. nih.govnih.gov

Table 5: Role of 12(R)-HETE in Keratinocyte and Skin Biology

Finding Model/Tissue Significance Citation
Presence of 12R-lipoxygenase Human psoriatic tissue, Keratinocytes Identifies a specific enzyme route for 12(R)-HETE synthesis in skin. pnas.org
Accumulation of 12(R)-HETE Psoriatic skin A characteristic feature of this proliferative dermatosis. pnas.orgtaylorandfrancis.com
Increased 12(R)-HETE levels Mouse model of atopic dermatitis Implicates 12(R)-HETE in the pathogenesis of atopic dermatitis. nih.gov

| Competition for binding sites | Normal human keratinocytes | 12(R)-HETE can interact with keratinocyte receptors, suggesting a direct biological role. | nih.gov |

Role in Neurological and Sensory Systems

12(R)-HETE has demonstrated specific and potent activities within neurological and sensory systems, particularly in the eye and the central nervous system. It is recognized as an endogenous metabolite in the corneal epithelium, produced via the cytochrome P450 pathway, and is a potent inhibitor of Na+/K+-ATPase activity. nih.gov This biochemical action has significant physiological consequences. Topical application of 12(R)-HETE to the eyes of rabbits was shown to cause a marked and long-lasting reduction in intraocular pressure. caymanchem.comnih.gov This effect was dose-dependent, with single applications causing significant pressure drops, while its stereoisomer, 12(S)-HETE, had no such effect. nih.gov

In the central nervous system, 12(R)-HETE exhibits antipyretic (fever-reducing) properties. In a rat model, intracerebroventricular administration of 12(R)-HETE was found to decrease pyresis induced by lipopolysaccharide (LPS). caymanchem.com More generally, 12-HETE is considered a neuromodulator, with studies indicating it can attenuate calcium influx and the release of the excitatory neurotransmitter glutamate (B1630785). medchemexpress.com These findings suggest that 12(R)-HETE and related compounds play a role in regulating fundamental neurological and sensory processes, including intraocular pressure and the central response to inflammation. medchemexpress.comcaymanchem.comnih.gov

Table 6: Functions of 12(R)-HETE in Neurological and Sensory Systems

System Model Observed Effect Mechanism/Note Citation
Sensory (Ocular) Rabbit eye Potently lowers intraocular pressure. Identified as an endogenous inhibitor of Na+/K+-ATPase in the cornea. caymanchem.comnih.gov
Neurological (CNS) Rat (intracerebroventricular administration) Decreases LPS-induced pyresis (fever). Demonstrates central antipyretic activity. caymanchem.com

| Neurological (General) | Cellular models | Attenuates calcium influx and glutamate release. | Considered a neuromodulator. | medchemexpress.com |

Table of Mentioned Compounds

Compound Name Abbreviation
This compound 12(R)-HETE
12(S)-Hydroxy-5,8,10,14-eicosatetraenoic acid 12(S)-HETE
12-Hydroperoxyeicosatetraenoic acid 12-HPETE
Arachidonic Acid AA
Vascular Endothelial Growth Factor VEGF
Pigment Epithelium-Derived Factor PEDF
Phosphatidylinositol 3-kinase PI3K
Protein Kinase Cα PKCα
Integrin-Linked Kinase ILK
Nuclear Factor kappa B NF-κB
Extracellular signal-regulated kinases ERK
Lipopolysaccharide LPS
Thromboxane TP

Neuromodulatory Functions (e.g., attenuation of glutamate release)

The broader class of 12-hydroxyeicosatetraenoic acids (12-HETEs) are recognized as neuromodulators. medchemexpress.comnih.gov Their neuronal effects are reported to include the attenuation of calcium influx and glutamate release. medchemexpress.comnih.govnih.gov However, experimental studies designed to elucidate the specific roles of the different stereoisomers have primarily attributed these neuroprotective activities to 12(S)-HETE. nih.govnih.gov In models of glutamate-induced excitotoxicity, it is the 12(S) isomer that has been shown to be effective, while 12(R)-HETE did not demonstrate the same protective capabilities. nih.govnih.gov While the 12-HETE family is implicated in neuromodulation, specific research has not supported a significant role for 12(R)-HETE in attenuating glutamate release in the experimental models studied. nih.govnih.gov

Impact on Excitotoxicity and Neuroprotection (in neuronal cell cultures)

In experimental studies using cortical neuron cultures to model neurotoxicity, the impact of 12-HETE stereoisomers has been distinctly delineated. When these cultures were subjected to glutamate-induced excitotoxicity, treatment with 12(S)-HETE resulted in a significant and concentration-dependent reduction in neuronal damage, with protection of up to 40%. nih.govnih.gov This neuroprotective effect was found to be stereostructurally selective. nih.govnih.gov

Conversely, the chiral isomer, 12(R)-HETE, was shown to offer no protection against this form of excitotoxicity in the same neuronal cell culture models. nih.govnih.gov The protective mechanism of 12(S)-HETE involves the activation of a G-protein-coupled receptor, which in turn limits calcium influx through N- and L-type voltage-gated calcium channels. nih.govnih.gov The lack of a protective effect from 12(R)-HETE in these specific experiments underscores the high degree of stereospecificity required for neuroprotection in these models. nih.govnih.gov

Effects on Ocular Physiology (e.g., corneal function, intraocular pressure in animal models)

12(R)-HETE is an endogenous arachidonic acid metabolite found in the corneal epithelium, where it is formed via the cytochrome P450 system. nih.govpsu.edu A primary and significant physiological function identified for this compound is its potent ability to lower intraocular pressure (IOP). nih.govpsu.edu This effect has been demonstrated in animal models, specifically in rabbits. nih.govpsu.edu

Topical application of 12(R)-HETE to the rabbit eye results in a marked and long-lasting reduction in IOP. nih.govpsu.edu A single application can produce an effect that persists for up to nine days. nih.gov The mechanism underlying this IOP reduction is attributed to its activity as a potent inhibitor of Na+-K+-ATPase. nih.govpsu.edu This effect is specific to the (R) stereoisomer; its counterpart, 12(S)-HETE, did not produce any reduction in IOP at comparable doses. nih.govpsu.edu The reduction in IOP by 12(R)-HETE was not associated with common side effects like hyperemia or inflammation. nih.gov

Table 1: Dose-Dependent Effect of Topical 12(R)-HETE on Intraocular Pressure (IOP) in Rabbits

Dose of 12(R)-HETE (single topical application)Maximum IOP Reduction (mmHg)
1 µg4 mmHg
10 µg6 mmHg
50 µg12 mmHg

This data is based on findings from studies on rabbit models. nih.govpsu.edu

Metabolic Regulation (e.g., insulin (B600854) secretion in pancreatic islets in models)

In the context of metabolic regulation, particularly concerning pancreatic function, the roles of 12-HETE stereoisomers appear to be distinct. Research involving cultured human pancreatic islets and insulin-secreting beta-cell lines has shown that 12-lipoxygenase (12-LO) products can negatively impact islet function. nih.gov Specifically, 12(S)-HETE has been demonstrated to reduce insulin secretion, decrease metabolic activity, and induce cell death in human islets. nih.gov

In contrast, while 12(R)-HETE has been examined, it exhibits far less potency in reducing insulin secretion compared to its (S) isomer. wikipedia.org Studies that compared the effects of various HETEs on human islets consistently highlighted the detrimental effects of 12(S)-HETE on insulin secretion and islet viability, while 12(R)-HETE did not produce the same significant inhibitory effects in these experimental models. nih.gov Therefore, the primary driver of 12-LO-mediated islet inhibition in these models is considered to be 12(S)-HETE. nih.gov

Interplay with Other Lipid Mediators and Signaling Pathways

12(R)-HETE engages in significant interplay with other signaling pathways. One of the most notable interactions is with the thromboxane receptor. Both 12(R)-HETE and 12(S)-HETE act as competitive antagonists of the thromboxane A2 (TP) receptor. wikipedia.orgnih.gov This antagonistic activity was demonstrated to be responsible for the relaxation of mouse mesenteric arteries that had been pre-constricted with U46619, a thromboxane A2 mimetic. wikipedia.org

Furthermore, the primary mechanism of 12(R)-HETE in the eye involves the direct inhibition of the Na+-K+-ATPase enzyme. nih.govpsu.edu This enzyme is a fundamental component of cellular ion transport and maintaining membrane potential, making its inhibition a critical signaling event that leads to the observed reduction in intraocular pressure. While its stereoisomer 12(S)-HETE interacts with G-protein coupled receptors to exert its effects in neurons, the key identified pathway for 12(R)-HETE in the cornea is through this direct enzyme inhibition. nih.govpsu.edu

Pathophysiological Relevance of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid in Disease Models

Role in Inflammatory Disease Models

Skin Inflammatory Conditions (e.g., psoriasis, atopic dermatitis in mouse models)

The accumulation of 12(R)-HETE in the skin is a recognized feature of psoriasis and other inflammatory skin diseases. researchgate.netresearchgate.net In psoriatic lesions, there is a notable increase in the level of 12(R)-HETE in the epidermis. researchgate.net While the normal epidermis predominantly synthesizes the 12(S)-HETE enantiomer, the skin in psoriasis shows a characteristic shift towards producing 12(R)-HETE. taylorandfrancis.com This suggests a specific role for the 12R-LOX pathway in the pathophysiology of psoriasis. nih.gov

In mouse models of atopic dermatitis (AD), another common inflammatory skin condition, the involvement of 12-HETE enantiomers has been demonstrated. nih.govnih.gov In a 1-chloro-2,4-dinitrochlorobenzene (DNCB)-induced atopic dermatitis mouse model, levels of both 12(R)-HETE and 12(S)-HETE were found to be significantly increased in the plasma, skin, spleen, and lymph nodes compared to control groups. researchgate.netnih.govnih.gov These findings highlight the potential of 12(R)-HETE as a key factor in the pathogenesis of atopic dermatitis, a disease characterized by skin barrier impairment and immunological dysregulation. nih.govnih.gov

Disease ModelKey FindingsReferences
PsoriasisMarked increase in 12(R)-HETE levels in the epidermis of psoriatic lesions. nih.govresearchgate.nettaylorandfrancis.com
Atopic Dermatitis (DNCB-induced mouse model)Significant increase in both 12(R)-HETE and 12(S)-HETE in plasma, skin, spleen, and lymph nodes. researchgate.netnih.govnih.gov
Disease ModelKey FindingsReferences
LPS-induced Pulmonary Inflammation (mouse model)12/15-LO regulates neutrophil recruitment and vascular permeability. nih.gov
Acid-induced Acute Lung Injury (mouse model)12/15-LO deficiency leads to decreased edema formation, reduced neutrophil recruitment, and improved gas exchange. nih.gov
Lung Ischemia-Reperfusion Injury (murine model)Upregulation of ALOX12 and 12-HETE promotes endothelial ferroptosis and NET formation, contributing to tissue injury. nih.gov

Contribution to Metabolic Disorder Models

Diabetes Pathogenesis and Complications (e.g., diabetic retinopathy, pancreatic islet dysfunction in animal models)

The 12-LOX pathway and its product 12-HETE are significantly implicated in the pathogenesis of diabetes and its complications. In animal models of oxygen-induced ischemic retinopathy and diabetic retinopathy, there is a marked increase in the expression of 12-LOX and the production of 12-HETE in the retina. diabetesjournals.orgnih.gov This increase is associated with retinal neovascularization, a vision-threatening complication. diabetesjournals.org Mechanistically, 12-HETE appears to promote this process by modulating the expression of vascular endothelial growth factor (VEGF) and pigment epithelium-derived factor (PEDF). diabetesjournals.org

Furthermore, 12-HETE has been shown to have detrimental effects on pancreatic islets. In cultured human pancreatic islets, 12(S)-HETE, and to a lesser extent 12(R)-HETE, reduced insulin (B600854) secretion and induced apoptosis in the insulin-secreting beta cells. wikipedia.orgnih.gov Pro-inflammatory cytokines, which are known to contribute to beta-cell dysfunction, increase the levels of 12-LOX and 12-HETE. nih.gov The damaging effects of 12-HETE on islets are thought to be mediated through the activation of NADPH oxidase-1 (NOX-1), leading to oxidative stress. nih.gov These findings, supported by studies in zebrafish models, underscore the evolutionarily conserved role of the 12-LOX/12-HETE pathway in islet inflammation and damage. nih.gov

Disease Model/SystemKey FindingsReferences
Oxygen-Induced Ischemic Retinopathy (murine model)Increased 12-LOX expression and 12-HETE production associated with retinal neovascularization. diabetesjournals.org
Diabetic Retinopathy (mouse models)Significant increases in retinal 12-HETE content. nih.gov
Pancreatic Islet Dysfunction (in vitro human and rodent islets)12-HETE reduces glucose-stimulated insulin secretion and induces beta-cell death. wikipedia.orgnih.govnih.gov

Obesity-Induced Inflammation (in adipose tissue models)

In the context of obesity, which is characterized by a state of chronic low-grade inflammation, the 12/15-lipoxygenase pathway is significantly involved. nih.govmdpi.com In obese Zucker rats, 12/15-LO mRNA was found to be increased eight-fold in visceral adipocytes, with a corresponding two-fold increase in 12-HETE levels. nih.gov This was associated with an increased expression of pro-inflammatory cytokines such as TNF-α, MCP-1, and IL-6. nih.gov In vitro studies using 3T3-L1 adipocytes have confirmed that the addition of 12(S)-HETE directly induces the expression and secretion of these pro-inflammatory cytokines, while decreasing the anti-inflammatory adiponectin. nih.gov These findings indicate that the 12/15-LOX/12-HETE pathway plays a direct role in promoting the inflammatory state of adipose tissue in obesity. nih.govnih.gov

Disease Model/SystemKey FindingsReferences
Obesity (obese Zucker rats)Increased 12/15-LO expression and 12-HETE levels in visceral adipocytes, associated with increased pro-inflammatory cytokine expression. nih.gov
Adipocyte Inflammation (3T3-L1 adipocytes)12(S)-HETE directly induces pro-inflammatory gene expression and cytokine secretion. nih.govnih.gov

Involvement in Cardiovascular Disease Models

The role of 12-HETE in cardiovascular disease is complex, with context-specific effects. nih.gov Increased levels of 12-HETE have been observed in animal models of pressure overload hypertrophy and heart failure. nih.gov In models of cardiac ischemia/reperfusion injury, 12-HETE, produced by both 12-LOX and cytochrome P450 enzymes, has been shown to be cardiotoxic, leading to mitochondrial dysfunction and apoptosis. nih.gov Furthermore, 12-HETE contributes to the inflammatory response following a myocardial infarction by elevating pro-inflammatory markers and promoting the recruitment of monocytes and neutrophils. nih.gov Both 12(S)-HETE and 12(R)-HETE have been demonstrated to act as vasoconstrictors in small renal arteries, and a role for 12(S)-HETE in angiotensin II-dependent hypertension has been described. ahajournals.org These findings highlight the significant contribution of 12-HETE to the pathogenesis of various cardiovascular diseases. nih.govnih.gov

Disease Model/SystemKey FindingsReferences
Cardiac Hypertrophy (pressure overload model)Increased 12-HETE levels. nih.gov
Myocardial Ischemia/Reperfusion Injury (mouse models)12-HETE promotes mitochondrial dysfunction and apoptosis. nih.gov
Myocardial Infarction12-HETE elevates pro-inflammatory markers and promotes immune cell recruitment. nih.gov
Hypertension (Angiotensin II-dependent)12(S)-HETE is implicated in the development of hypertension; both 12(S)- and 12(R)-HETE act as vasoconstrictors. ahajournals.org

Role in Cancer Progression (in in vitro and in vivo animal models)

The involvement of arachidonic acid metabolites in cancer is an area of intense research. The 12-LOX pathway and its product 12-HETE have been implicated in promoting the proliferation, survival, and metastasis of various cancer cells. nih.govnih.gov

In models of colorectal cancer, 12-HETE has been shown to promote tumorigenesis. nih.gov In vitro studies demonstrated that 12-HETE stimulated the proliferation of both murine and human colon cancer cell lines. nih.gov Preclinical studies have also implicated 12-HETE (isomer often undefined) in the progression of cancers of the liver, lung, breast, skin (melanoma), and pancreas. wikipedia.org

The tumor microenvironment plays a critical role in cancer progression. In pancreatic ductal adenocarcinoma (PDAC), aged fibroblasts within the tumor stroma were found to have increased expression of ALOX12 and elevated secretion of its metabolite, 12-(S)-HETE. nih.gov This stromal-derived 12-(S)-HETE stimulated the proliferation of PDAC cells and conferred resistance to radiation therapy in both co-culture systems and murine xenograft models. nih.gov In ovarian cancer cell lines, 12-HETE was found to protect against apoptosis and promote cell survival in a concentration-dependent manner, an effect mediated through the integrin-linked kinase/NF-κB pathway. medchemexpress.com

In skin cancer, levels of 12-HETE were found to be significantly elevated in human actinic keratoses and squamous cell carcinomas compared to non-lesional skin, suggesting a role for the 12-LOX pathway in the progression of non-melanoma skin cancer. nih.gov

Table 3: Effects of 12-HETE in In Vitro and In Vivo Cancer Models

Cancer TypeModel SystemKey FindingsRole of 12-HETEReference
Colorectal CancerMurine (MC38) and Human (HCA-7) cell lines12-HETE stimulated cell proliferation.Pro-proliferative nih.gov
Pancreatic CancerCo-cultures and murine xenograftsStromal-derived 12-(S)-HETE stimulated cancer cell proliferation and conferred radiation resistance.Pro-proliferative, Pro-survival nih.gov
Ovarian CancerHuman ovarian cancer cell lines12-HETE inhibited serum deprivation-induced apoptosis.Anti-apoptotic medchemexpress.com
Skin CancerHuman actinic keratosis and squamous cell carcinoma biopsies12-HETE levels were significantly increased compared to normal skin.Implicated in tumor progression nih.gov

Mechanisms of 12(R)-HETE Dysregulation in Pathological States

The dysregulation of 12-HETE production in disease states can occur through several mechanisms, primarily involving the altered expression and activity of the enzymes responsible for its synthesis and metabolism. The 12(R) enantiomer is primarily synthesized by the epidermis-type 12R-LOX (ALOX12B) and certain cytochrome P450 enzymes. wikipedia.orgnih.gov

Increased expression of 12-LOX enzymes is a common feature in inflammatory conditions. For instance, lung tissue from patients with inflammatory lung disorders showed increased 12-LOX expression. nih.gov Metabolic stressors can also induce 12-HETE production; high glucose levels have been shown to increase 12-HETE synthesis in vascular endothelial and smooth muscle cells. tandfonline.com This upregulation can, in turn, promote the expression of vascular endothelial growth factor (VEGF), a key angiogenic factor. tandfonline.com

Another mechanism of dysregulation involves the downstream metabolism of 12-HETE. The activity of enzymes that catabolize 12-HETE, such as UDP-glucuronosyltransferases (UGTs), can be altered in pathological states. In skin cancer, it is hypothesized that reduced UGT activity leads to an accumulation of 12-HETE, thereby increasing its signaling and promoting tumor progression. nih.gov

The generation of 12-HETE can also be a consequence of cellular stress. Both oxidative and endoplasmic reticulum stress can drive the production of 12-HETE, which then acts as a mediator, propagating inflammatory and damaging signals to surrounding cells. nih.gov This creates a feedback loop where tissue injury leads to 12-HETE production, which in turn exacerbates inflammation and cellular damage. nih.gov

Protective or Deleterious Roles of 12(R)-HETE in Specific Disease Contexts

The biological role of 12(R)-HETE is highly context-dependent, with evidence supporting both deleterious and protective effects in different pathological settings.

Deleterious Roles: The majority of evidence points to a deleterious role for 12-HETE, including the 12(R) isomer, in a range of diseases.

Cardiovascular Disease: As detailed above, 12(R)-HETE's vasoconstrictive effects in certain vascular beds and the general pro-atherogenic and pro-thrombotic roles of the 12-LOX pathway underscore its detrimental impact on cardiovascular health. nih.govwikipedia.orgahajournals.org

Cancer: The pro-proliferative and anti-apoptotic effects of 12-HETE in various cancer models suggest it acts as a driver of tumor progression. nih.govnih.govmedchemexpress.com

Inflammatory Skin Disorders: In psoriasis, the predominant eicosanoid found in affected skin is 12(R)-HETE, in contrast to the 12(S)-HETE found in normal epidermis. nih.govtaylorandfrancis.com This suggests a specific role for the 12(R) isomer in the pathogenesis of this disease. Similarly, in a murine model of atopic dermatitis, levels of both 12(R)-HETE and 12(S)-HETE were significantly increased in skin and lymphoid tissues, correlating with disease pathology. nih.gov

Inflammation and Tissue Injury: In broader contexts of inflammation, 12-HETE is considered a pro-inflammatory mediator that contributes to oxidative stress and tissue damage in conditions like ischemia-reperfusion injury and diabetes-related complications. nih.govnih.gov

Protective Roles: Evidence for protective roles of 12(R)-HETE is less common but notable in specific contexts.

Vascular Relaxation: A potentially protective effect stems from its ability to act as a competitive antagonist at the thromboxane (B8750289) A2 receptor. nih.govwikipedia.org By blocking the action of the potent vasoconstrictor thromboxane A2, 12(R)-HETE can promote the relaxation of mouse mesenteric arteries. nih.gov This action could be beneficial in scenarios characterized by excessive vasoconstriction.

Myocardial Preconditioning: While most studies focus on the 12(S) isomer, some research suggests a cardioprotective role for 12-LOX-derived metabolites in the context of ischemic preconditioning, where short bursts of ischemia protect the heart from a subsequent prolonged ischemic event. nih.gov However, in long-term remodeling after a myocardial infarction, the effects of 12-HETE are considered deleterious. nih.gov

Analytical Methodologies for the Study of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid in Research

Extraction and Sample Preparation from Biological Matrices (e.g., tissues, cells, biological fluids)

The initial and most critical step in the analysis of 12(R)-HETE is its efficient extraction from the biological matrix while minimizing degradation and contamination. Biological samples such as plasma, tissues (skin, spleen, lymph nodes), and cell cultures are commonly analyzed. nih.gov Solid-Phase Extraction (SPE) is a widely employed technique for the cleanup and concentration of eicosanoids, including 12(R)-HETE, from these matrices. researchgate.netnih.gov

The general workflow for SPE involves several key steps:

Homogenization: Tissues are first homogenized in a suitable buffer or solvent, such as methanol (B129727), to release the lipids. nih.govchapman.edu

Acidification: The sample is acidified, typically with acetic acid, to protonate the carboxylic acid group of HETEs, making them less water-soluble and facilitating their retention on the SPE sorbent. ahajournals.org

SPE Cartridge Conditioning: A C18 reverse-phase SPE cartridge is conditioned, usually with methanol followed by water, to activate the stationary phase. ahajournals.orglipidmaps.org

Sample Loading and Washing: The acidified sample is loaded onto the cartridge. The non-polar HETEs are retained on the C18 sorbent while more polar, interfering compounds are washed away with a low-percentage organic solvent wash (e.g., 10% methanol). lipidmaps.org

Elution: The retained HETEs are then eluted from the cartridge using a stronger organic solvent, typically methanol or ethyl acetate. ahajournals.orglipidmaps.org

Drying and Reconstitution: The eluate is dried, often under a stream of nitrogen or under vacuum, to remove the solvent. nih.govlipidmaps.org The dried residue is then reconstituted in a small volume of the mobile phase used for the subsequent chromatographic analysis. nih.govlipidmaps.org

This multi-step process effectively removes proteins, salts, and other interfering substances, concentrating the analyte of interest and improving the sensitivity and reliability of the downstream analysis. researchgate.net

**7.2. Quantitative Determination Techniques

Following extraction, various chromatographic and spectrometric techniques are used for the separation and quantification of 12(R)-HETE. The choice of method depends on the required sensitivity, specificity, and the complexity of the sample.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for eicosanoid analysis due to its exceptional sensitivity and specificity. nih.gov This technique allows for the simultaneous quantification of multiple structurally similar analytes in a single run. chapman.edu For HETE analysis, the system is typically operated with electrospray ionization (ESI) in the negative ion mode, as the carboxylic acid group is readily deprotonated to form the [M-H]⁻ ion. nih.gov

The tandem mass spectrometry aspect (MS/MS) provides an additional layer of specificity. A specific precursor ion (e.g., m/z 319 for HETEs) is selected in the first mass analyzer, fragmented, and then a specific product ion (e.g., m/z 179, corresponding to cleavage between C-11 and C-12) is monitored in the second mass analyzer. nih.gov This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and enhances detection limits. nih.govlipidmaps.org

Interactive Table: Example LC-MS/MS Parameters for HETE Analysis

ParameterSettingReference
Ionization ModeElectrospray Ionization (ESI), Negative nih.gov
Precursor Ion [M-H]⁻m/z 319 nih.govnih.gov
Product Ion (MRM)m/z 179 nih.govlipidmaps.org
Column TypeChiral (e.g., ChiralPak AD-RH) for enantiomer separation nih.gov
Mobile PhaseMethanol:Water:Acetic Acid (e.g., 95:5:0.1, v/v) nih.gov
Flow Rate300 µL/min nih.gov

The integration of Ultra-High Performance Liquid Chromatography (UPLC) systems further enhances the analytical capabilities for 12(R)-HETE. UPLC utilizes columns with smaller particle sizes (typically <2 µm) compared to conventional HPLC, which allows for operation at higher pressures. This results in significantly improved chromatographic resolution, higher peak capacity, and faster analysis times. chapman.educaymanchem.com The enhanced resolution is particularly advantageous for separating the various HETE regioisomers (e.g., 5-HETE, 8-HETE, 11-HETE, 12-HETE) and stereoisomers (12(R)-HETE vs. 12(S)-HETE), which can be challenging with standard HPLC. nih.govcaymanchem.com Several studies have successfully employed UPLC-MS/MS for the comprehensive analysis of polyunsaturated fatty acid (PUFA) metabolites, including HETEs, in various biological samples. caymanchem.comcaymanchem.com

High-Resolution Mass Spectrometry (HRMS), particularly using Orbitrap mass analyzers, offers unparalleled mass accuracy and resolution for small molecule analysis. researchgate.net An Orbitrap instrument measures mass-to-charge ratios with very high precision, allowing for the confident determination of an analyte's elemental composition from its exact mass. youtube.com This capability is a powerful tool for identifying unknown compounds and for distinguishing between analytes and background interferences that may have the same nominal mass but different elemental compositions. researchgate.netyoutube.com

For 12(R)-HETE analysis, HRMS can provide unambiguous confirmation of the analyte's identity, even in complex matrices. researchgate.net The high resolving power (often exceeding 120,000 FWHM) allows for the separation of isobars that would be indistinguishable on lower-resolution instruments like quadrupole mass spectrometers. researchgate.netnih.gov This reduces the risk of false positives and improves the accuracy of quantification. youtube.com

The use of stable isotope-labeled internal standards (SIL-IS) is considered essential for achieving accurate and precise absolute quantification in LC-MS/MS bioanalysis. scispace.comyoutube.com A SIL-IS is a version of the analyte (e.g., 12-HETE) in which one or more atoms have been replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H or D) or carbon-13 (¹³C). youtube.com For example, 12(S)-HETE-d8 is a commonly used internal standard for HETE analysis. nih.govcaymanchem.com

This standard is added to the sample at the very beginning of the extraction process. nih.gov Because the SIL-IS is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument variability. scispace.comyoutube.com By measuring the ratio of the endogenous analyte's signal to the known concentration of the SIL-IS, these variations can be effectively normalized. nih.gov This approach corrects for sample-to-sample variability and allows for the calculation of the true, absolute concentration of 12(R)-HETE in the original sample. scispace.comnih.gov

Before the widespread adoption of LC-MS/MS, Gas Chromatography-Mass Spectrometry (GC-MS) was the primary method for eicosanoid analysis. researchgate.netnih.gov GC-MS analysis requires the analytes to be chemically modified through derivatization to increase their volatility and thermal stability. nih.govthepharmajournal.com For HETEs, this typically involves a two-step process:

Esterification: The carboxylic acid group is converted to an ester, often a pentafluorobenzyl (PFB) ester. nih.gov

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). researchgate.netnih.gov

The derivatized analyte is then separated on a GC column and detected by a mass spectrometer, often using negative ion chemical ionization (NICI) for high sensitivity. nih.gov While GC-MS can provide excellent sensitivity and is still used for the analysis of certain oxylipins, it has several drawbacks compared to LC-MS/MS. nih.gov The extensive sample preparation and derivatization steps are time-consuming and can be a source of variability. researchgate.net Consequently, LC-MS/MS is now generally preferred for the routine quantification of 12(R)-HETE and other eicosanoids. nih.govnih.gov

Interactive Table: Comparison of Analytical Techniques for 12(R)-HETE

FeatureLC-MS/MSGC-MS
Derivatization Generally not requiredRequired (Esterification & Silylation)
Throughput HigherLower
Specificity High (especially with HRMS and chiral columns)High
Primary Use Current standard for eicosanoid quantificationHistorically important, still used for specific applications
Key Advantage Simpler sample prep, suitable for a wider range of metabolitesHigh sensitivity for volatile compounds
Reference nih.gov nih.gov

Quantitative Determination Techniques

High Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a fundamental technique for the analysis of eicosanoids, including 12-HETE isomers. This method leverages the physicochemical properties of the analyte to achieve separation from other components in a sample, followed by detection based on its ability to absorb UV light.

The chromophore responsible for UV absorption in HETEs is the conjugated diene system within their structure. This allows for detection at a specific wavelength, typically around 235-237 nm. caymanchem.comnih.gov Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. For instance, a mobile phase consisting of methanol, water, and acetic acid (e.g., 80:20:0.01, v/v/v) has been used for the purification of 12-HETE. nih.gov

While HPLC-UV is a robust and widely accessible method for quantifying total 12-HETE, it cannot distinguish between the 12(R) and 12(S) enantiomers on a standard C18 column. lipidmaps.org For enantiomeric separation, specialized chiral chromatography techniques are required.

Immunoassays (e.g., ELISA, RIA) for Research Applications

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), offer highly sensitive and high-throughput methods for the detection of eicosanoids. These assays are based on the principle of competitive binding, where the analyte in the sample competes with a labeled standard for a limited number of antibody binding sites. The amount of labeled standard that binds to the antibody is inversely proportional to the concentration of the analyte in thesample.

Commercially available ELISA kits are available for the detection of 12-HETE and its specific enantiomer, 12(S)-HETE. biocompare.com These kits are designed to quantify the compound in various biological samples. biocompare.com The sensitivity and detection range can vary between different kits; for example, one 12(S)-HETE ELISA kit reports a sensitivity of 0.52 ng/ml and a detection range of 0.091-200 ng/ml. biocompare.com

It is crucial to consider the specificity of the antibody used in the immunoassay. While some antibodies may be specific for one enantiomer (e.g., 12(S)-HETE), others may cross-react with both 12(R)- and 12(S)-HETE or other related lipid mediators. nih.gov Therefore, careful validation is necessary to ensure the accuracy of the results for the specific analyte of interest.

Chiral Separation and Analysis of 12(R)-HETE

Distinguishing between the 12(R) and 12(S) enantiomers of hydroxyeicosatetraenoic acid is essential because they can have different biological activities and origins. wikipedia.orgnih.gov Chiral chromatography is the primary method used to achieve this separation.

Chiral-Phase HPLC Techniques for Enantiomeric Resolution

Chiral-phase HPLC utilizes a stationary phase that is itself chiral, allowing it to interact differently with the two enantiomers of a racemic mixture. This differential interaction results in different retention times, enabling their separation and quantification.

Several chiral columns have been successfully used for the resolution of 12-HETE enantiomers. The Chiralcel OD and ChiralPak AD-RH columns are prominent examples. nih.govnih.gov A study utilizing a ChiralPak AD-RH column achieved excellent resolution between 12(R)-HETE and 12(S)-HETE using an isocratic mobile phase of methanol, water, and acetic acid (95:5:0.1, v/v). nih.gov In this system, 12(R)-HETE eluted significantly earlier than 12(S)-HETE. nih.gov This separation is often coupled with mass spectrometry (LC-MS/MS) for highly sensitive and specific detection. nih.gov

Table 1: Example Conditions for Chiral HPLC Separation of 12-HETE Enantiomers

Parameter Method 1 Method 2
Column ChiralPak AD-RH (150 x 4.6 mm, 5 µm) nih.gov Chiralcel OD nih.gov
Mobile Phase Methanol:Water:Acetic Acid (95:5:0.1, v/v) nih.gov Hexane:Isopropanol (100:5, v/v) (for PFB esters) nih.gov
Flow Rate 300 µL/min nih.gov Not specified
Detection ESI-MS/MS nih.gov UV at 235 nm nih.gov
Elution Order 12(R)-HETE (~10.2 min) followed by 12(S)-HETE (~12.9 min) nih.gov Not specified

Stereospecific Derivatization for Analysis

An alternative or complementary approach to using chiral stationary phases is the derivatization of enantiomers with a chiral reagent. This process converts the enantiomeric pair into a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, they can be separated using standard, non-chiral chromatography techniques like reversed-phase HPLC. libretexts.org

In the context of 12-HETE analysis, derivatization can also be used to improve chromatographic properties or detection sensitivity. For example, 12-HETE can be converted to its pentafluorobenzyl (PFB) ester prior to analysis. nih.gov Following this derivatization, the resulting diastereomeric esters can then be resolved on a chiral column, such as the Chiralcel OD, providing an additional layer of specificity to the separation. nih.gov

Methodologies for Studying In Vitro and In Vivo Metabolism and Kinetics

Understanding the metabolic fate and kinetic profile of 12(R)-HETrE is key to elucidating its physiological and pathological significance. These studies are typically conducted using in vitro systems, such as cell cultures or microsomal preparations, and in vivo animal models.

In vitro studies allow for the investigation of specific metabolic pathways in a controlled environment. For instance, research using mouse epidermal microsomes demonstrated a biosynthetic pathway that converts arachidonic acid into 12-oxo-5,8,14-eicosatrienoic acid and subsequently to 12-hydroxy-5,8,14-eicosatrienoic acid. nih.gov Such systems can identify potential intermediates and the enzymes involved. nih.gov Other in vitro work with human polymorphonuclear leukocytes has shown that 12(S)-HETE can undergo omega-hydroxylation to form 12(S),20-dihydroxy-5,8,10,14-eicosatetraenoic acid. nih.gov

In vivo studies provide a more comprehensive picture of the distribution, metabolism, and excretion of the compound within a whole organism. A study on the in vivo metabolism of 12-HETE in rabbits involved administering a radiolabeled form of the compound intravenously. nih.gov The results showed that for up to 60 minutes, the parent 12-HETE was the dominant lipophilic compound in circulation, suggesting that it is relatively long-lived. nih.gov The study also indicated that metabolism leads to the formation of more water-soluble products that are likely cleared from the circulation. nih.gov

Structure Activity Relationships Sar of 12 R Hydroxy 5,8,14 Eicosatrienoic Acid for Biological Activity

Impact of Stereochemistry on Biological Function

The stereochemistry of the hydroxyl group at carbon 12 is a critical determinant of biological function, creating a sharp distinction between 12(R)-HETE and its enantiomer, 12(S)-HETE. These two molecules, while chemically similar, often exhibit different, and sometimes opposing, biological effects due to the stereospecific nature of their interactions with enzymes and receptors.

12(S)-HETE is the predominant product of the 12-lipoxygenase (12-LOX) enzyme pathway, commonly found in platelets. wikipedia.org In contrast, 12(R)-HETE is primarily generated by certain cytochrome P450 enzymes and the 12R-lipoxygenase (ALOX12B). wikipedia.orgcaymanchem.com This enzymatic specificity is the first level of stereochemical control.

The functional divergence is clearly illustrated by their receptor interactions. The orphan G protein-coupled receptor GPR31 has been identified as a high-affinity receptor for 12(S)-HETE, with a dissociation constant (Kd) of approximately 4.8 nM. nih.govsigmaaldrich.com Crucially, studies have shown that GPR31 does not bind 12(R)-HETE. wikipedia.org The binding of 12(S)-HETE to GPR31 is stereospecific; 12(R)-HETE is unable to displace the bound 12(S)-HETE, highlighting the receptor's strict conformational requirements. nih.gov

However, both enantiomers can interact with other receptors. For instance, both 12(S)-HETE and 12(R)-HETE can bind to the thromboxane (B8750289) A2 (TP) receptor, where they act as competitive antagonists. wikipedia.orgnih.gov They also both bind to the low-affinity leukotriene B4 receptor, BLT2. wikipedia.orgcaymanchem.com Despite these shared targets, their potency can differ. For example, while both enantiomers can reduce insulin (B600854) secretion in pancreatic beta cells, 12(S)-HETE is significantly more potent. wikipedia.org Similarly, in studies on rabbit intraocular pressure, 12(R)-HETE was found to be a potent pressure-lowering agent, whereas 12(S)-HETE had no effect at the tested doses. nih.gov

Feature12(R)-HETE12(S)-HETE
Primary Synthesis Pathway Cytochrome P450, 12R-LOX wikipedia.orgcaymanchem.com12S-Lipoxygenase (12-LOX) wikipedia.org
GPR31 Receptor Binding No binding observed wikipedia.orgnih.govHigh affinity (Kd ≈ 4.8 nM) nih.govsigmaaldrich.com
Thromboxane (TP) Receptor Competitive antagonist wikipedia.orgnih.govCompetitive antagonist wikipedia.orgnih.gov
BLT2 Receptor Binding Binds caymanchem.comBinds wikipedia.org
Effect on Rabbit IOP Potent reduction nih.govNo effect observed nih.gov
Effect on Insulin Secretion Weakly reduces wikipedia.orgPotently reduces wikipedia.org

This table summarizes the key stereochemical differences in biological activity between 12(R)-HETE and 12(S)-HETE.

Importance of Hydroxyl Group Position and Double Bond Configuration

The precise positioning of the hydroxyl (-OH) group and the specific geometry of the double bonds within the 20-carbon chain of 12(R)-HETE are fundamental to its biological activity. Any alteration to these features can dramatically reduce or eliminate its ability to interact with its biological targets.

The hydroxyl group at carbon 12 (C12) is a key functional feature. It serves as a critical hydrogen-bonding point within the binding pockets of receptors and enzymes. For example, studies on the GPR31 receptor, which binds the 12(S) enantiomer, show that related monohydroxylated fatty acids with the hydroxyl group at different positions, like 5-HETE or 15-HETE, have significantly lower affinity for the receptor. wikipedia.org This demonstrates that the C12 position is privileged for high-affinity binding. The conversion of the hydroxyl group to a ketone, forming 12-oxo-ETE, results in a metabolite with its own distinct biological activities, further underscoring the importance of the hydroxyl moiety. nih.gov

Development of Synthetic Analogues and Probes for Mechanistic Studies

To investigate the mechanisms of action of 12(R)-HETE and its enantiomer, researchers have developed various synthetic analogues and molecular probes. These tools are designed to have specific properties, such as enhanced stability, antagonistic activity, or the ability to be visualized within cells.

Synthetic Analogues and Antagonists: The development of selective antagonists for 12-HETE receptors has been challenging. While no perfectly selective antagonists for 12(R)-HETE are widely established, some compounds have been explored. For a time, DUP 654 (2-benzyl-1-naphthol) was considered a potential 12(S)-HETE receptor antagonist before the GPR31 receptor was identified. nih.gov The development of fatty acid analogues, such as 5,8,11,14-eicosatetraynoic acid (ETYA), provided potent but non-selective inhibitors of the lipoxygenase pathways that produce these molecules. nih.gov More recent efforts have focused on discovering potent and selective inhibitors of the 12-LOX enzyme itself, such as ML355, to block the production of 12(S)-HETE. nih.gov While these are aimed at the synthetic enzyme, the principle of creating modified structures to block biological effects is central to SAR studies.

Probes for Mechanistic Studies: Molecular probes are essential for tracking the molecule and understanding its cellular journey. These often include:

Radiolabeled Analogues: 12(S)-[³H]HETE has been instrumental in receptor binding studies, allowing for the quantification of binding affinity and specificity to receptors like GPR31. nih.gov

Fluorescent Probes: Attaching a fluorescent tag to a 12-HETE analogue allows for its visualization in cells using microscopy, helping to identify its localization in different cellular compartments or tissues.

Photoaffinity Probes: These analogues incorporate a photoreactive group. Upon exposure to UV light, the probe permanently crosslinks to its binding partner (e.g., a receptor), enabling the identification and isolation of the target protein.

The synthesis of these specialized molecules relies on a deep understanding of the SAR of 12-HETE. Modifications must be made carefully to ensure the analogue retains its ability to bind to the target of interest while incorporating the desired functionality (e.g., antagonism, fluorescence).

Computational Modeling and Molecular Docking Studies of 12(R)-HETE Interactions

Computational techniques, including molecular modeling and docking, have become invaluable tools for exploring the interactions between 12(R)-HETE and its protein targets at an atomic level. These methods provide insights into the structural basis of binding specificity and activity.

Molecular docking simulations are used to predict the preferred orientation of a ligand (like 12-HETE) when it binds to a receptor. acs.org For example, although GPR31 specifically binds the (S) enantiomer, docking studies on this receptor have helped to define the key features of the binding pocket. nih.gov These studies predict that the carboxylate group of the eicosanoid forms crucial ionic interactions with positively charged amino acid residues (like arginine or lysine) in the receptor, while the hydrophobic carbon tail fits into a greasy pocket. The C12 hydroxyl group is predicted to form specific hydrogen bonds that are essential for high-affinity binding and are sensitive to the stereochemistry at that position. nih.gov

These computational models help rationalize the experimental SAR data. For instance, they can show why moving the hydroxyl group from C12 to another position, or altering the double bond geometry, would create steric clashes or eliminate favorable interactions within the receptor's binding site, thus explaining a loss of activity. nih.gov

Furthermore, quantum mechanics/molecular mechanics (QM/MM) calculations can be used to model the enzymatic reactions that produce 12-HETE, providing a deeper understanding of how enzymes like 12-lipoxygenase achieve their stereospecificity. acs.org By modeling the entire catalytic process, researchers can identify the key steps that determine whether the (R) or (S) enantiomer is formed. These computational approaches are critical for guiding the design of new synthetic analogues and inhibitors with improved potency and selectivity. nih.gov

Methodological Approaches for Studying 12 R Hydroxy 5,8,14 Eicosatrienoic Acid in Research

Ex Vivo Tissue and Organ Perfusion Models

Ex vivo models use tissues or organs that have been removed from an organism and are maintained in a viable state in a controlled laboratory environment. This approach preserves the tissue architecture and some of the complex cellular interactions, bridging the gap between in vitro and in vivo research.

Rabbit Cornea: The isolated, perfused rabbit cornea is a well-established model for ophthalmic research. Studies using this model have been critical in elucidating the role of 12(R)-HETE in the eye. It has been shown that 12(R)-HETE is an endogenous metabolite produced by the corneal epithelium via a cytochrome P450 pathway and is a potent inhibitor of Na+-K+-ATPase activity. nih.govnih.gov Ex vivo perfusion studies demonstrated that topically applied 12(R)-HETE can diffuse through the corneal stroma to the endothelium. nih.gov Furthermore, applying synthetic 12(R)-HETE to the isolated rabbit eye was shown to cause a significant and long-lasting reduction in intraocular pressure, an effect not observed with its 12(S) stereoisomer. nih.gov

Applied Dose of 12(R)-HETEObserved Reduction in IOP (mmHg)Citation
1 µg4 mmHg nih.gov
10 µg6 mmHg nih.gov
50 µg12 mmHg nih.gov

Rat Mesenteric Arteries: Isolated small mesenteric arteries from rats and mice are used to study vascular tone and reactivity. Research has shown that both 12(R)-HETE and 12(S)-HETE can relax mouse mesenteric arteries that were pre-constricted with a thromboxane (B8750289) mimetic. wikipedia.orgnih.gov This effect is attributed to their action as competitive antagonists at the thromboxane A2 (TP) receptor. wikipedia.orgnih.govnih.gov In mouse mesenteric arteries, 12(R)-HETE was found to be more potent in causing relaxation than 12(S)-HETE. nih.gov In contrast, other studies have reported that 12(R)-HETE can act as a vasoconstrictor in the renal arteries of dogs. wikipedia.orgahajournals.org These differing effects highlight the tissue- and species-specific vascular actions of this compound.

Studying isolated blood components allows for the direct assessment of 12(R)-HETE's influence on their function, which is particularly relevant to inflammation and thrombosis.

Platelets: Washed, isolated human platelets are a primary tool for investigating the regulation of thrombosis. Studies using this model have shown that 12(R)-HETE can bind to the thromboxane (TP) receptor on platelets. By acting as a competitive inhibitor at this receptor, 12(R)-HETE has been demonstrated to inhibit platelet aggregation that is induced by TP receptor agonists.

Neutrophils: Isolated human and rabbit neutrophils are used to study chemotaxis and other inflammatory responses. Research has shown that 12(R)-HETE is a chemoattractant for human neutrophils, stimulating their directed migration in vitro. wikipedia.orgnih.gov Furthermore, racemic mixtures of 12-HETE have been observed to induce the aggregation of isolated human neutrophils. wikipedia.orgcaymanchem.com

In Vivo Animal Models for Functional Studies

The functional roles of 12(R)-Hydroxy-5,8,14-eicosatrienoic acid (12(R)-HETE) in various physiological and pathological processes are extensively investigated using a range of in vivo animal models. These models are indispensable for elucidating the compound's biological activities, signaling pathways, and potential as a therapeutic target.

Genetically Modified Organisms (e.g., 12-LOX knockout mice)

Genetically modified organisms, particularly knockout mice, have been instrumental in dissecting the specific contributions of the 12-lipoxygenase (12-LOX) pathway and its products, including 12(R)-HETE.

Mice with a targeted deletion of the Alox12b gene, which encodes for 12R-lipoxygenase (12R-LOX), are a primary tool for studying the roles of 12(R)-HETE. nih.gov These knockout models have been pivotal in understanding the function of the 12(R)-HETE pathway in skin barrier formation and in inflammatory skin conditions.

In addition to Alox12b knockout mice, researchers also utilize mice with deletions of other lipoxygenase genes, such as Alox12 (platelet-type 12-LOX) and Alox15 (12/15-LOX), to explore the broader implications of 12-HETE isomers in various diseases. For instance, studies using 12/15-LOX knockout mice have revealed the role of this enzyme and its metabolites in diabetic retinopathy and have shown that the absence of this enzyme can ameliorate retinal neovascularization. caymanchem.com Similarly, investigations into type 1 diabetes using mice with a global deletion of Alox12 or Alox15 have provided insights into the distinct roles of these enzymes in the pathogenesis of the disease. nih.gov

The table below summarizes key findings from studies using genetically modified mouse models relevant to 12-HETE research.

ModelKey FindingsPathological Context
Alox12b Knockout MiceEssential for proper skin barrier function.Skin Disorders
12/15-LOX Knockout MiceProtected from retinal neovascularization. caymanchem.comDiabetic Retinopathy caymanchem.com
Alox12 Knockout MiceExhibited greater impairment in glucose tolerance following streptozotocin (B1681764) exposure. nih.govType 1 Diabetes nih.gov
Alox15 Knockout MiceProtected against dysglycemia induced by streptozotocin. nih.govType 1 Diabetes nih.gov

Pharmacological Inhibition Models (using enzyme inhibitors or receptor antagonists)

Pharmacological inhibition models provide a complementary approach to genetic models, allowing for the investigation of the acute effects of blocking 12(R)-HETE synthesis or its downstream signaling.

Enzyme Inhibitors:

Inhibitors of 12-lipoxygenases are frequently used to probe the functions of the 12-HETE pathway. Baicalein, a non-specific LOX inhibitor, has been shown to reduce retinal neovascularization in a mouse model of oxygen-induced ischemic retinopathy, a finding that was associated with decreased levels of 12-HETE. caymanchem.com More specific inhibitors have also been developed and utilized. For example, the pharmacological inhibition of ALOX12 has been demonstrated to reduce cardiac injury in mice, pigs, and monkeys subjected to myocardial ischemia-reperfusion. wikipedia.orgcaymanchem.com In the context of autoimmune diabetes, the 12-LOX inhibitor VLX-1005 has been shown to delay the onset of the disease in non-obese diabetic (NOD) mice. medchemexpress.com

Receptor Antagonists:

While a specific, high-affinity receptor for 12(R)-HETE has not been definitively identified, research indicates that it can interact with other eicosanoid receptors. Notably, 12(R)-HETE has been shown to act as a competitive antagonist at the thromboxane A2 (TP) receptor. wikipedia.orgcaymanchem.com This interaction is responsible for the relaxation of mouse mesenteric arteries that have been pre-constricted with a thromboxane A2 mimetic. caymanchem.com Furthermore, 12(R)-HETE can bind to the leukotriene B4 receptor 2 (BLT2), a low-affinity receptor for leukotriene B4. wikipedia.orgmedchemexpress.com The use of antagonists for these receptors in experimental models can help to indirectly probe the signaling pathways of 12(R)-HETE. However, the lack of a specific 12(R)-HETE receptor antagonist remains a limitation in the field.

Disease Induction Models (e.g., LPS-induced ALI, DNCB-induced atopic dermatitis, diabetic animal models)

Disease induction models are crucial for studying the role of 12(R)-HETE in specific pathological contexts.

LPS-induced Acute Lung Injury (ALI):

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is commonly used to induce ALI in animal models. Intratracheal instillation of LPS in mice leads to a robust inflammatory response in the lungs, characterized by edema, inflammatory cell infiltration, and the release of various mediators. While direct studies focusing solely on 12(R)-HETE in LPS-induced ALI are limited, the broader class of HETEs is known to be involved in inflammatory processes, and such models provide a platform to investigate the role of the 12-LOX pathway in acute lung inflammation.

DNCB-induced Atopic Dermatitis:

Topical application of 1-chloro-2,4-dinitrochlorobenzene (DNCB) in mice is a widely used model to mimic the features of atopic dermatitis. This model is characterized by skin barrier dysfunction, inflammation, and an immunological response similar to that seen in human atopic dermatitis. Studies using this model have shown significantly elevated levels of both 12(R)-HETE and 12(S)-HETE in the plasma, skin, spleen, and lymph nodes of DNCB-treated mice compared to control groups. These findings strongly suggest the involvement of the 12-lipoxygenase pathway in the pathogenesis of atopic dermatitis.

Diabetic Animal Models:

Various animal models of diabetes are employed to study the role of 12(R)-HETE and other eicosanoids in the complications of the disease. Streptozotocin (STZ)-induced diabetes in rats is a common model. In these animals, increased levels of 12(S)-HETE have been observed in the renal interstitial fluid, correlating with elevated blood glucose. In mouse models of type 1 diabetes, such as the non-obese diabetic (NOD) mouse, the 12-lipoxygenase pathway has been implicated in the autoimmune destruction of pancreatic β-cells. Furthermore, in models of diabetic retinopathy, increased expression of 12-LOX and elevated levels of 12-HETE are associated with retinal neovascularization. caymanchem.com Metabolomics studies in diabetic rat models have also detected changes in 12(R)-HETE levels, suggesting its involvement in the metabolic dysregulation associated with diabetes.

Omics-Based Approaches in 12(R)-HETE Research

Omics technologies have revolutionized the study of lipid mediators like 12(R)-HETE, enabling a more comprehensive and systems-level understanding of its roles in health and disease.

Lipidomics Profiling and Pathway Analysis

Lipidomics, the large-scale study of lipids, is a powerful tool for identifying and quantifying eicosanoids, including 12(R)-HETE, in biological samples. Advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), allow for the sensitive and specific detection of a wide array of lipid mediators. nih.gov

Through targeted and untargeted lipidomics approaches, researchers can profile the changes in 12(R)-HETE and related metabolites in response to various stimuli or in different disease states. For instance, chiral liquid chromatography-tandem mass spectrometry has been employed to separately quantify 12(R)-HETE and 12(S)-HETE in biological samples from a mouse model of atopic dermatitis, revealing significant increases in both enantiomers.

Pathway analysis, often integrated with lipidomics data, helps to map the biosynthesis and downstream signaling cascades of 12(R)-HETE. nih.gov This allows for the identification of key enzymes and metabolic routes involved in its production and metabolism, providing a broader understanding of the lipid networks in which it participates.

Proteomics and Transcriptomics in Response to 12(R)-HETE

Proteomics and transcriptomics provide valuable insights into the cellular and molecular responses to 12(R)-HETE.

Proteomics:

Proteomics studies can identify changes in protein expression and post-translational modifications in cells or tissues treated with 12(R)-HETE. This can help to elucidate the signaling pathways activated by this lipid mediator. For example, proteomics can be used to identify proteins that are differentially expressed in response to 12-HETE, potentially revealing novel downstream targets and cellular processes regulated by this eicosanoid. While specific large-scale proteomics studies focused solely on the effects of 12(R)-HETE are emerging, the integration of proteomics with other omics data holds great promise for a more complete understanding of its biological functions.

Transcriptomics:

Transcriptomics, the study of the complete set of RNA transcripts, allows for the analysis of changes in gene expression in response to 12(R)-HETE. By examining the upregulation or downregulation of specific genes, researchers can identify the transcriptional programs regulated by this compound. For instance, transcriptomic analysis of genes in the arachidonic acid pathway can provide mechanistic insights into inflammatory and vascular diseases where 12-HETE is implicated. In studies of diabetes, gene expression analysis has shown that treatment of pancreatic beta cells with 12-HETE can lead to a reduction in the expression of the antioxidant gene Gpx1. nih.gov Such studies are crucial for understanding the gene regulatory networks influenced by 12(R)-HETE and its role in modulating cellular functions.

Emerging Research Areas and Future Directions in 12 R Hydroxy 5,8,14 Eicosatrienoic Acid Research

Identification of Novel Enzymatic Pathways and Regulatory Mechanisms

The biosynthesis of 12(R)-HETE is primarily attributed to two enzymatic pathways. The predominant route involves the action of 12R-lipoxygenase (12R-LOX), an enzyme encoded by the ALOX12B gene, which stereospecifically converts arachidonic acid into 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE). wikipedia.orgmedlineplus.gov This intermediate is then rapidly reduced to 12(R)-HETE by cellular peroxidases such as glutathione (B108866) peroxidases. wikipedia.orgnih.gov A secondary pathway involves cytochrome P450 (CYP) enzymes, which can also hydroxylate arachidonic acid to form 12(R)-HETE, often as a mixture of R and S enantiomers, with the R form predominating. wikipedia.orgnih.gov

Emerging research is focused on elucidating the nuanced regulation of these pathways. For instance, the expression and activity of 12R-LOX are crucial in skin for the formation of the epidermal permeability barrier. wikipedia.orguniprot.org Mutations in the ALOX12B gene can lead to a nonfunctional enzyme, disrupting the formation of the skin's lipid layer and causing conditions like nonbullous congenital ichthyosiform erythroderma (NBCIE). medlineplus.govwikigenes.org

Further investigation into the interplay between 12R-LOX and other enzymes is a key area of future research. In the skin, 12R-LOX acts upstream of another lipoxygenase, ALOXE3. uniprot.org ALOXE3 utilizes the 12(R)-HpETE produced by 12R-LOX to generate other bioactive lipids, including hepoxilins and 12-keto-eicosatetraenoic acid (12-oxo-ETE), highlighting a multi-enzyme cascade in the epidermis. wikipedia.orgnih.gov Understanding the factors that regulate the expression and catalytic activity of these enzymes, such as transcriptional control, post-translational modifications, and substrate availability, will be critical to fully comprehending the biological roles of 12(R)-HETE.

Discovery of Unexplored Biological Functions and Cellular Targets

The biological activities of 12(R)-HETE are diverse and tissue-specific. It is recognized for its role in skin physiology, particularly in maintaining the integrity of the epidermal barrier. wikipedia.orguniprot.org Beyond the skin, 12(R)-HETE has demonstrated several other biological functions.

One of the significant identified cellular targets for 12(R)-HETE is the low-affinity leukotriene B4 receptor, BLT2. wikipedia.orgcaymanchem.com Through this receptor, 12(R)-HETE can mediate inflammatory responses. It has also been shown to interact with the thromboxane (B8750289) A2 (TP) receptor as a competitive inhibitor, which may contribute to its effects on vascular tone and platelet aggregation. caymanchem.comnih.gov

Recent research has uncovered novel functions for this lipid mediator. For example, 12(R)-HETE has been identified as a potent inhibitor of Na+/K+-ATPase activity in the corneal epithelium. nih.gov This action has been linked to a significant, dose-dependent reduction in intraocular pressure in preclinical rabbit models, suggesting a potential role in ocular physiology and pathology. caymanchem.comnih.gov In the central nervous system, however, 12(R)-HETE did not show the neuroprotective effects against excitotoxicity that were observed with its stereoisomer, 12(S)-HETE. nih.gov Additionally, 12(R)-HETE has been found to increase the proliferation of certain colon cancer cells in vitro. caymanchem.com

Future investigations are likely to focus on identifying additional cellular receptors and downstream signaling pathways for 12(R)-HETE to better understand its multifaceted roles in health and disease.

Interplay with the Microbiome and Environmental Factors

The influence of the gut microbiome on host lipid metabolism is an area of intense research. While direct interactions between 12(R)-HETE and the microbiome have not been extensively detailed, studies on arachidonic acid metabolism suggest a potential link. Dietary intake of arachidonic acid can influence the production of eicosanoids, including 12-HETE, and may also modulate the composition of the gut microbiota. nih.govmdpi.com

Alterations in the gut microbiome, or dysbiosis, have been associated with changes in inflammatory responses and the metabolism of arachidonic acid, which could theoretically impact the levels of 12(R)-HETE. nih.gov For instance, gut microbiota can influence the levels of systemic inflammation, which in turn can affect the expression and activity of enzymes like lipoxygenases and cytochrome P450s involved in 12(R)-HETE synthesis.

Environmental factors can also play a role. For example, exposure to certain environmental agents could potentially modulate the expression of the ALOX12B gene or the activity of the 12R-LOX enzyme, thereby affecting 12(R)-HETE production. However, specific research into how environmental exposures directly impact 12(R)-HETE synthesis and function is still a nascent field. Future studies are needed to explore the direct and indirect relationships between the microbiome, environmental factors, and the 12(R)-HETE signaling axis.

Development of Advanced Research Tools and Probes (e.g., selective inhibitors, fluorescent tags)

The development of specific molecular tools is essential for dissecting the precise roles of 12(R)-HETE. The lack of highly potent and selective inhibitors for 12R-LOX has historically been a challenge in the field. nih.gov Many early studies utilized broad-spectrum lipoxygenase inhibitors like nordihydroguaiaretic acid (NDGA) and baicalein, which are not specific for 12R-LOX. tandfonline.comnih.govmdpi.com

However, progress is being made in the development of more selective inhibitors. One such compound, 12R-LOX-IN-2, has been identified as an inhibitor of 12R-lipoxygenase. medchemexpress.com In preclinical models, this inhibitor has been shown to suppress the hyperproliferation of psoriatic keratinocytes and reduce the expression of inflammatory markers, highlighting its potential as a research tool and a starting point for therapeutic development. medchemexpress.com The development of even more potent and selective inhibitors for 12R-LOX will be crucial for definitively elucidating the functions of 12(R)-HETE in various biological systems.

Another area of development is the creation of fluorescent probes to visualize and track 12(R)-HETE within cells and tissues. While fluorescently labeled lipids and fatty acids are available for research, specific probes for 12(R)-HETE are not yet widely established. physiology.org The synthesis of a fluorescently tagged 12(R)-HETE analog would enable real-time imaging of its subcellular localization, transport, and interaction with cellular targets, providing invaluable insights into its mechanism of action.

Integration of Multi-Omics Data for Systems-Level Understanding

A systems-level understanding of the role of 12(R)-HETE requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. Genomic studies have already linked mutations in the ALOX12B gene to skin disorders, providing a clear genetic basis for the importance of the 12(R)-HETE pathway in skin biology. medlineplus.gov

Metabolomics and lipidomics studies are increasingly being used to profile the array of lipid mediators, including 12(R)-HETE, in various biological samples. These approaches can reveal how the levels of 12(R)-HETE and related metabolites are altered in disease states. For example, metabolomics has been used to show elevated levels of 12-HETE in the context of diabetic retinopathy and has been suggested as a potential biomarker. tandfonline.com

Integrating these metabolomic profiles with transcriptomic data (analyzing gene expression) and proteomic data (analyzing protein levels) can provide a more complete picture of the 12(R)-HETE signaling network. For instance, by combining these datasets, researchers could identify which genes and proteins are upregulated or downregulated in response to changes in 12(R)-HETE levels. This multi-omics approach can help to uncover novel downstream targets of 12(R)-HETE and identify the broader biological pathways it regulates. Such integrated analyses will be pivotal in constructing comprehensive models of 12(R)-HETE's function in both health and disease.

Translating Mechanistic Understanding to Novel Therapeutic Research Avenues (pre-clinical stage)

The growing understanding of 12(R)-HETE's role in specific pathologies is opening up new avenues for therapeutic research at the preclinical stage. The most prominent area is in dermatology. Given the established link between dysfunctional 12R-LOX and skin barrier defects in conditions like NBCIE, targeting this pathway is a rational approach. medlineplus.govwikigenes.org The development of agents that can modulate the activity of 12R-LOX or its downstream signaling could offer novel treatments for ichthyoses and other hyperproliferative skin disorders like psoriasis, where 12(R)-HETE is found in elevated levels. wikigenes.org The preclinical success of inhibitors like 12R-LOX-IN-2 in reducing keratinocyte hyperproliferation supports this strategy. medchemexpress.com

Another promising area is ophthalmology. The discovery that topically applied 12(R)-HETE can significantly lower intraocular pressure in rabbits presents a novel, non-inflammatory mechanism for potential glaucoma therapy. nih.gov This effect is thought to be mediated by its inhibition of Na+/K+-ATPase. nih.gov Further preclinical studies are warranted to explore the long-term efficacy and safety of targeting this pathway for ocular hypertension.

The involvement of 12-HETE isomers in cancer cell proliferation, inflammation, and diabetes suggests that targeting the 12(R)-HETE pathway could have broader therapeutic applications. caymanchem.comtandfonline.com However, more research is needed to dissect the specific contributions of the 12(R)-enantiomer in these conditions to validate it as a viable therapeutic target. Future preclinical research will focus on developing and testing selective modulators of the 12(R)-HETE pathway in relevant animal models of these diseases.

Q & A

Q. What enzymatic pathways synthesize 12(R)-HETrE in mammalian systems?

12(R)-HETrE is primarily synthesized via cytochrome P450 (CYP450) and lipoxygenase (LOX) pathways. In epidermal tissues, CYP2B19 oxidizes arachidonic acid (AA) to 14,15-epoxyeicosatrienoic acid (EET), which undergoes further reduction by 12-hydroxyeicosanoid dehydrogenase (12-HEDH) and Δ10-reductase to yield 12(R)-HETrE . Competing pathways involve 12(S)-HETE reduction by leukocyte reductases, producing dihydro-12-oxo-ETrE intermediates that are stereospecifically converted to 12(R)- or 12(S)-HETrE .

Q. How can researchers distinguish between 12(R) and 12(S) stereoisomers of HETrE?

Chiral-phase chromatography combined with derivatization using (R)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) allows resolution of enantiomers. Co-chromatography with synthetic standards and nuclear magnetic resonance (NMR) spectroscopy validates stereochemical identity . For example, porcine polymorphonuclear leukocytes (PMNL) initially produce 12(S)-HETrE from 12(S)-HETE, but prolonged incubation leads to partial racemization (30% 12(R)-HETrE), necessitating time-course analyses .

Q. What analytical techniques confirm the structural identity of 12(R)-HETrE and its metabolites?

  • Gas chromatography-mass spectrometry (GC-MS): Identifies reduced metabolites (e.g., 10,11-dihydro-12-HETE) via characteristic fragmentation patterns .
  • Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS): Detects 12-oxo-ETrE intermediates and hydroxylated derivatives in microsomal preparations .
  • Reverse-phase HPLC: Separates regioisomers (e.g., 12-HETE vs. 12-HETrE) based on polarity differences .

Advanced Research Questions

Q. How does 12(R)-HETrE regulate VEGF expression in endothelial cells?

12(R)-HETrE (0.1 nM) activates extracellular signal-regulated kinases 1/2 (ERK1/2), leading to VEGF mRNA upregulation (5-fold increase at 45 min) and protein synthesis in rabbit limbal microvessel endothelial cells. Pharmacological inhibition of MEK-1 (e.g., PD98059) blocks this effect, confirming ERK dependence. VEGF-neutralizing antibodies inhibit 12(R)-HETrE-induced capillary tube formation in Matrigel assays, implicating VEGF as a downstream mediator .

Q. What experimental models elucidate the pro-inflammatory roles of 12(R)-HETrE?

  • Delayed-type hypersensitivity (DTH) in guinea pigs: Intradermal injection of 12(R)-HETrE (1 fmol–1 pmol) enhances erythema by 30–50% via a stereospecific mechanism, while 12(S)-HETrE acts as an antagonist .
  • Corneal injury models: Hypoxia induces CYP450-dependent 12(R)-HETrE synthesis, which increases vascular permeability and neutrophil chemotaxis. PMN infiltration correlates with 12(R)-HETrE levels in tear fluid .

Q. How do substrate specificities of LOX isoforms influence HETrE regioisomer synthesis?

Q. What mechanisms underlie contradictory stereochemical outcomes in HETrE metabolism?

Time-dependent racemization in PMNL (e.g., 30% inversion from 12(S)- to 12(R)-HETrE after 40 min) suggests enzymatic interconversion via 12-ketoreductase (12-KR). Competition assays using LTB4 and 12-HETE indicate shared reductase pathways with distinct Km values (0.21 µM for 12-HETE vs. 0.28 µM for LTB4) .

Q. How can researchers address discrepancies in reported Km values for HETrE biosynthetic enzymes?

Variability arises from assay conditions (e.g., NADPH concentration, microsomal purity). Standardizing substrate concentrations (e.g., 100 µM AA) and using recombinant enzymes (e.g., CYP2B19) in reconstituted systems improve reproducibility . Competition experiments between LTB4 and 12-HETE further validate enzyme specificity .

Q. What role does 12(R)-HETrE play in cancer metabolism?

In PC3 prostate cancer cells, 11,12,19-/11,12,20-trihydroxy-5,8,14-eicosatrienoic acid (a HETrE derivative) is upregulated, suggesting CYP450-mediated hydroxylation as a metabolic adaptation. LC-MS-based lipidomics identifies these metabolites as potential biomarkers for tumor-associated inflammation .

Q. How do hypoxia and oxidative stress modulate 12(R)-HETrE biosynthesis?

Hypoxia-inducible factor 1α (HIF-1α) upregulates CYP2B19 in corneal epithelium, increasing 12(R)-HETrE production. Antioxidants (e.g., N-acetylcysteine) suppress this pathway, linking oxidative stress to eicosanoid-driven angiogenesis .

Key Methodological Considerations

  • Stereochemical validation: Always employ chiral chromatography and synthetic standards to avoid misassignment .
  • Pathway inhibition: Use isoform-specific inhibitors (e.g., diclofenac for COX, PD98059 for MEK-1) to dissect signaling cascades .
  • Model selection: Prioritize tissue-specific microsomes (e.g., epidermal vs. hepatic) to reflect physiological CYP450 activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.